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Bismuth lead oxide

Cat. No.: B577198
CAS No.: 12356-42-2
M. Wt: 432.179
InChI Key: NUVIWMRYHSSRHP-UHFFFAOYSA-N
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Description

Classification and General Structural Archetypes in Bismuth-Lead-Oxygen Systems

Other Emerging Structural Motifs

Research into bismuth lead oxides continues to uncover novel structural arrangements that go beyond the more commonly studied phases. These emerging motifs are often engineered to tailor specific electronic, optical, or catalytic properties.

Layered Aurivillius and Related Structures: Beyond the classic Aurivillius phases, research explores variations that incorporate bismuth and lead. These structures, defined by the alternating Bi₂O₂ layers and perovskite blocks, are fundamental to their ferroelectric and piezoelectric behaviors scielo.org.coaip.org. Modifications to the perovskite block composition can lead to new compounds with altered properties. For example, PbBi₂Nb₂O₉ is an Aurivillius phase exhibiting ferroelectricity scielo.org.co. The concept of "layered supercell" (LSC) phases is also applied to Aurivillius compounds that exhibit multiferroic properties, highlighting the complex structural ordering possible aip.org.

Fluorite and Sillén-Type Structures: Compounds like (Pb₁/₃Bi₂/₃)O₁.₄ represent lead-bismuth oxides with a fluorite-type crystal structure tandfonline.comresearchgate.net. Similarly, layered oxyhalides such as PbBiO₂Cl and PbBiO₂Br, which possess a Sillén-type structure, have been investigated for their photocatalytic activity acs.org. These structures demonstrate how the interplay of bismuth, lead, and halide/oxide anions can yield unique layered architectures.

Complex Mixed-Metal Oxides: Bismuth and lead can be incorporated into more complex oxide frameworks, such as those found in high-temperature superconductors or advanced dielectric materials. An example is Bismuth Lead Strontium Calcium Copper Oxide, a complex oxide system where these elements are combined with strontium and copper americanelements.com. The precise arrangement of cations and oxygen in these multi-component systems dictates their emergent properties.

Influence of Lone Pair Effects: The stereochemically active lone pair on Bi³⁺ ions plays a crucial role in distorting coordination polyhedra and promoting lower symmetry structures, often leading to layered or chain-like arrangements oregonstate.edu. This effect can be further modulated by the presence of lead, creating unique structural motifs that are not observed in pure bismuth or lead oxides.

Table 1: Selected Bismuth Lead Oxide Compounds and Their Structural Characteristics

Compound NameChemical FormulaCrystal Structure TypeKey Features/NotesReference
Fluorite-type Lead Bismuth Oxide(Pb₁/₃Bi₂/₃)O₁.₄Fluorite-typeSynthesized via hydrothermal methods; refined by neutron diffraction. tandfonline.comresearchgate.net
Lead Bismuth OxyhalidesPbBiO₂Cl, PbBiO₂BrSillén-typeLayered structures; investigated for visible-light photocatalysis. acs.org
Aurivillius PhasePbBi₂Nb₂O₉AurivilliusLayered structure with Bi₂O₂ and perovskite blocks; exhibits ferroelectricity. scielo.org.co
Complex OxideBi₁·₆Pb₀·₄Sr₁·₆Ca₂·₀Cu₂·₈O₉·₂₊ₓN/AContains Bi, Pb, Sr, Ca, Cu; potentially related to superconducting materials. americanelements.com
Lead BismuthatePbBi₂O₅.₉·H₂OPbSb₂O₆-typeHydrated compound, precursor to other lead bismuth oxides. tandfonline.comresearchgate.net

Fundamental Research Challenges and Opportunities

Despite the growing interest in bismuth lead oxides, several fundamental research challenges and exciting opportunities remain.

Challenges:

Phase Purity and Stoichiometry Control: Synthesizing specific this compound phases with precise stoichiometry can be challenging due to the complex phase diagrams and the tendency for mixed-valence states or defects. Achieving high phase purity often requires careful control over synthesis parameters, including temperature, precursor ratios, and atmosphere tandfonline.comresearchgate.net.

Lead Toxicity: The inherent toxicity of lead, even when incorporated into stable oxide structures, remains a significant concern, particularly for applications involving consumer products or environmental release noahchemicals.comnih.gov. This drives research towards lead-free alternatives, where bismuth-based compounds are explored as potential substitutes.

Understanding Structure-Property Relationships: While many bismuth lead oxides exhibit interesting properties, a comprehensive understanding of how specific structural motifs, cation ordering, and defect chemistry influence these properties (e.g., ferroelectricity, photocatalytic activity, ionic conductivity) is still evolving. The interplay of bismuth's lone pair and lead's electronic configuration adds complexity to these relationships.

Stability of Nanostructures: For applications leveraging nanostructured bismuth lead oxides, issues such as volatility, oxidation, and structural stability under operating conditions can pose challenges oaepublish.com.

Opportunities:

Lead-Free Functional Materials: The search for lead-free alternatives in perovskite-type materials, particularly for solar cells and ferroelectric devices, presents a major opportunity for bismuth-based compounds. Bismuth can often substitute for lead, offering similar optoelectronic properties with reduced toxicity noahchemicals.comnih.gov.

Novel Layered and Multiferroic Materials: The rich chemistry of Aurivillius and related layered structures offers a vast playground for discovering new materials with combined ferroelectric, magnetic, and photocatalytic properties. Tailoring the composition of these layered perovskites could lead to advanced multiferroic devices scielo.org.coaip.org.

Advanced Catalysis: Bismuth lead oxides, particularly those with layered structures or specific surface morphologies, show promise as photocatalysts for water splitting and degradation of organic pollutants scielo.org.coacs.orgmdpi.com. Further research into nanostructured bismuth lead oxides could enhance their catalytic efficiency and expand their applications.

Tailored Synthesis and Characterization: Developing more controlled and scalable synthesis methods for specific this compound phases is crucial. Advanced characterization techniques, including in-situ studies and high-resolution diffraction methods, are essential for elucidating complex crystal structures and defect mechanisms.

Exploration of New Structural Motifs: Continued exploratory synthesis efforts are vital for discovering novel this compound compounds with unique structural motifs, potentially leading to materials with unprecedented properties and applications in areas such as solid-state lighting, sensors, and energy storage.

The ongoing exploration of bismuth lead oxides promises to yield materials with enhanced performance and novel functionalities, contributing significantly to the advancement of materials science and technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiOPb B577198 Bismuth lead oxide CAS No. 12356-42-2

Properties

CAS No.

12356-42-2

Molecular Formula

BiOPb

Molecular Weight

432.179

InChI

InChI=1S/Bi.O.Pb

InChI Key

NUVIWMRYHSSRHP-UHFFFAOYSA-N

SMILES

O=[Pb].[Bi]

Origin of Product

United States

Synthesis and Growth Methodologies

Bulk Synthesis Techniques

Bulk synthesis methods are foundational for producing polycrystalline powders and single crystals of bismuth lead oxide, which can then be used for fundamental property measurements or as source materials for other fabrication processes.

Solid-State Reaction Routes

The solid-state reaction method is a conventional and widely used technique for preparing polycrystalline this compound compounds. doi.orgresearchgate.net This approach involves the intimate mixing of precursor powders, typically the constituent oxides like bismuth(III) oxide (Bi₂O₃) and lead(II) oxide (PbO), followed by repeated cycles of grinding and high-temperature calcination. researchgate.netacs.org The process relies on the diffusion of ions between the solid particles at elevated temperatures to form the desired compound.

The synthesis of specific compositions, such as Ba(Bi₀.₂₅Pb₀.₇₅)₁₋ₓInₓO₃₋δ, has been successfully achieved through solid-state reactions, yielding materials with interesting superconducting properties. researchgate.net Similarly, the Bi₃Pb₄Sb₅O₂₁ oxide was prepared by reacting oxides of bismuth and lead antimonates at 1223 K. doi.org The formation of single-phase materials can be challenging due to the potential for the formation of secondary phases. acs.org Mechanochemical activation can be employed as a step in the solid-state reaction to enhance reactivity. researchgate.net

Table 1: Examples of this compound Compounds Synthesized via Solid-State Reaction

Compound Precursors Calcination Temperature Key Findings
Ba(Bi₀.₂₅Pb₀.₇₅)₁₋ₓInₓO₃₋δ BaCO₃, Bi₂O₃, PbO, In₂O₃ Not specified Successful synthesis of a B-site doped perovskite superconductor. researchgate.net
Bi₃Pb₄Sb₅O₂₁ Bi₂O₃, Pb antimonates 1223 K Formation of a new bismuth-lead-antimony oxide with specific dielectric properties. doi.org
(1 − x)Na₀.₅Bi₀.₅TiO₃–xBaTiO₃ Na₂CO₃, Bi₂O₃, TiO₂, BaCO₃ Not specified A mechanochemical activation step was used in the solid-state reaction. researchgate.net
Tl₀.₈₋ₓHg₀.₂PbₓBa₂Ca₂Cu₃O₉₋δ Tl₂O₃, HgO, PbO/PbO₂ Not specified Partial substitution with lead ions did not affect the tetragonal structure. researchgate.net

High-Pressure High-Temperature Synthesis

High-pressure high-temperature (HPHT) synthesis is a powerful technique for creating novel phases of materials that are not thermodynamically stable under ambient conditions. unal.edu.coeuropean-mrs.com This method can be used to synthesize highly dense this compound materials and can stabilize unique crystal structures. For instance, some bismuth-based perovskites, which are metastable, can be formed using high-pressure techniques. aip.org The application of high pressure can also induce phase transformations in existing materials, leading to new functionalities. european-mrs.comosti.gov While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general applicability of HPHT to complex oxides suggests its potential for creating new this compound phases with tailored properties. researchgate.net

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal methods are solution-based techniques that offer excellent control over the size, morphology, and crystallinity of the resulting particles at relatively low temperatures. rsc.orgresearchgate.net These methods involve a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point to generate high pressure. In the hydrothermal method, water is used as the solvent, while the solvothermal method employs organic solvents. atlantis-press.comacs.org

These techniques are particularly advantageous for synthesizing nanostructured materials. rsc.orgatlantis-press.com For example, bismuth oxide nanoparticles have been synthesized via a solvothermal process using ethylene (B1197577) glycol as the solvent. atlantis-press.com The hydrothermal method has been noted for its ability to produce a variety of crystal structures that are not achievable through high-temperature solid-state reactions. researchgate.net While these methods are widely used for bismuth oxides, their specific application to this compound can be inferred from the synthesis of related doped materials. rsc.orgresearcher.life

Table 2: Comparison of Solvothermal and Hydrothermal Synthesis Parameters for Bismuth-Based Oxides

Method Solvent Temperature Pressure Typical Products
Hydrothermal Water Low High (autogenous) Nanoparticles, various crystal structures. researchgate.netrsc.org
Solvothermal Organic Solvents (e.g., ethylene glycol) 120°C High (autogenous) Nanoparticles with controlled morphology. atlantis-press.com

Thermal Decomposition of Precursors (e.g., Metal-Organic Frameworks)

The thermal decomposition of precursors, such as metal-organic frameworks (MOFs) or coordination complexes, is a versatile method for producing mixed metal oxides with high purity and controlled stoichiometry. researchgate.netacademie-sciences.fr This technique involves synthesizing a precursor that contains the desired metal ions in a specific ratio within its structure. Subsequent heating of this precursor in a controlled atmosphere leads to its decomposition, leaving behind the target oxide material.

For instance, heterobimetallic bismuth-transition metal coordination complexes have been used as single-source molecular precursors to form advanced oxide materials at significantly milder conditions than traditional methods. academie-sciences.fr Similarly, bismuth mixed oxide powders have been prepared through the thermal decomposition of coprecipitated oxalate (B1200264) precursors. researchgate.net The thermolysis of bismuth tartrate precursors has also been investigated for the production of bismuth oxides. urfu.ru This method offers the advantage of atomic-level mixing of the constituent metals in the precursor, which can lead to the formation of the desired oxide phase at lower temperatures and with shorter reaction times compared to solid-state reactions. researchgate.net

Thin Film and Nanostructure Fabrication

The fabrication of thin films and nanostructures of this compound is crucial for their integration into electronic and optoelectronic devices.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique widely used for growing high-quality thin films of complex oxide materials. researchgate.netchinesechemsoc.org In PLD, a high-power laser is used to ablate a target material (in this case, a pre-synthesized this compound ceramic) inside a vacuum chamber. The ablated material forms a plasma plume that expands and deposits onto a heated substrate, forming a thin film.

PLD offers several advantages, including stoichiometric transfer of material from the target to the substrate, although controlling the composition of volatile species like lead and bismuth can be challenging. aip.org The properties of the deposited film, such as composition, microstructure, and ferroelectric properties, are highly dependent on processing parameters like deposition pressure, laser frequency, and substrate temperature. psu.edu For example, in the deposition of 35 Bi(Mg₁/₂Ti₁/₂)O₃-65 PbTiO₃ thin films, it was found that the lead and bismuth content, and consequently the remnant polarization, could be controlled by adjusting the chamber pressure. psu.edu Bismuth oxide thin films have been fabricated using PLD, and this technique is also suitable for producing nanostructures. researchgate.netchinesechemsoc.orgeuropa.eu

Table 3: Key Parameters in Pulsed Laser Deposition of Bismuth-Based Oxide Thin Films

Parameter Influence on Film Properties Example Finding
Deposition Pressure Affects the composition, particularly of volatile elements like Pb and Bi. psu.edu Decreasing pressure led to a drop in Pb content and an increase in Bi concentration in 35 Bi(Mg₁/₂Ti₁/₂)O₃-65 PbTiO₃ films. psu.edu
Laser Frequency/Rate Impacts the crystalline quality and can lead to the formation of secondary phases. psu.edu A decrease in deposition rate enhanced crystalline quality and increased remnant polarization. psu.edu
Substrate Temperature Crucial for controlling the crystallinity and phase of the grown film. psu.edu Held constant at 700 °C for the growth of 35 Bi(Mg₁/₂Ti₁/₂)O₃-65 PbTiO₃ films. psu.edu
Target Composition Directly influences the stoichiometry of the deposited film. aip.orgpsu.edu Adjusting the target composition was necessary to achieve near-stoichiometric films, though they often remained lead-deficient. psu.edu

Electrodeposition Techniques

Electrodeposition is a versatile and cost-effective method for synthesizing thin films of bismuth and its compounds, including bismuth-doped lead oxide. csic.esnanoge.org The technique allows for the growth of films over large areas under ambient conditions, making it scalable and environmentally friendly as it can avoid the use of toxic solvents. nanoge.org The morphology, crystallinity, and physical properties of the deposited films are highly dependent on electrochemical parameters such as the composition of the electrolyte, pH, concentration, and the applied potential or current density. csic.esresearchgate.net

For instance, bismuth-doped lead dioxide layers can be electrodeposited on substrates like gold from aqueous solutions containing lead nitrate (B79036) (Pb(NO₃)₂) and bismuth nitrate (Bi(NO₃)₃) dissolved in nitric acid (HNO₃). researchgate.net The presence and concentration of bismuth in the electrolyte can influence the structure of the resulting lead dioxide film. researchgate.net Studies have also demonstrated the successful deposition of bismuth particles on graphite (B72142) felts using a bismuth chloride (BiCl₃) solution, where the applied voltage directly impacts the particle loading and catalytic performance. mdpi.com

Interactive Table: Electrodeposition Parameters for Bismuth-Containing Oxides

Electrolyte/Precursors Deposition Method/Parameters Substrate Resulting Material/Morphology Source(s)
Bismuth nitrate, Nitric acid Varies (potential/current control) Gold-coated glass Rhombohedral Bi films csic.es
Pb(NO₃)₂, Bi(NO₃)₃, HNO₃ Cyclic Voltammetry / Chronoamperometry Gold Bismuth-doped PbO₂ layers researchgate.net
BiCl₃ solution Constant Voltage (0.8 V, 1.2 V, 1.6 V) Graphite Felt Granular Bi particles mdpi.com

Chemical Vapor Deposition (CVD) and Related Methods

Chemical Vapor Deposition (CVD) and its advanced variant, Atomic Layer Deposition (ALD), are powerful techniques for producing high-quality, uniform thin films of binary and ternary oxides of lead and bismuth. tkk.fiatomiclayerdeposition.com ALD, in particular, offers precise thickness control at the atomic level through self-limiting surface reactions, where precursor gases are pulsed into the reaction chamber sequentially. tkk.fiatomiclayerdeposition.com

For the deposition of bismuth-containing oxides, metal-organic precursors such as bismuth acetate, Bi(CH₂SiMe₃)₃, and triphenyl bismuth (BiPh₃) are used in conjunction with an oxygen source like ozone (O₃) or water. tkk.fiatomiclayerdeposition.commdpi.com The deposition temperature is a critical parameter, with ALD growth windows for bismuth silicate (B1173343) oxide films identified between 250-350 °C. atomiclayerdeposition.com Post-deposition annealing is often required to achieve the desired crystalline phase, such as Bi₄Ti₃O₁₂. tkk.fiatomiclayerdeposition.com

Another related technique is plasma-assisted reactive evaporation, which has been used to synthesize lead-doped bismuth oxide thin films. mdpi.comresearchgate.net This method uses metallic lead and bismuth as source materials, which are evaporated in the presence of reactive oxygen plasma to form the oxide film on a substrate. mdpi.com

Interactive Table: CVD/ALD Parameters for this compound Films

Method Precursors Oxidizing Agent Deposition Temperature Key Findings Source(s)
ALD Bi(CH₂SiMe₃)₃, BiPh₃, Ti(O-i-Pr)₄ Ozone (O₃), H₂O 250-350 °C Good stoichiometry control; amorphous as-deposited films require annealing. tkk.fiatomiclayerdeposition.com
MOCVD Bismuth acetate, Nickel acetate, etc. - (H₂ carrier gas) 500 °C High deposition rate; porous, needle-like morphology. mdpi.com

Oxidative Metal Vapor Transport Deposition

The oxidative metal vapor transport deposition technique is a specialized method successfully employed for the controlled synthesis of bismuth oxide nanostructures, such as nanowires. unirioja.esresearchgate.netscielo.org.co This process relies on the spatial and temporal separation of several key steps: the evaporation of the metal (bismuth), transport of the metal vapor, formation of liquid metal droplets, and subsequent oxidative nucleation and growth. unirioja.esresearchgate.net This controlled sequence allows for the synthesis of specific polymorphs of bismuth oxide, including the α and β phases, by manipulating the growth conditions. unirioja.es

Solution-Based Processing for Nanoparticles and Thin Films

Solution-based methods, such as chemical solution deposition (CSD) and co-precipitation, offer a low-cost and versatile route to produce nanoparticles and thin films of bismuth-based oxides. mdpi.comoatext.com These techniques involve the preparation of a precursor solution, which is then processed to form the final material.

In a typical CSD process for bismuth-containing thin films, precursors like bismuth citrate (B86180) are dissolved in a suitable solvent system. mdpi.com The solution is then deposited onto a substrate, often by spin-coating, followed by pyrolysis and annealing steps to form the final oxide phase. mdpi.com A significant challenge in this process is preventing the reduction of bismuth ions (Bi³⁺) to metallic bismuth during thermal treatment, which can lead to the formation of secondary phases. mdpi.com

Aqueous co-precipitation is another common method, particularly for synthesizing nanoparticles. oatext.com This involves dissolving metal salts, such as bismuth nitrate and iron nitrate, in water and then precipitating them by adjusting the pH. oatext.com The resulting precipitate is then calcined at high temperatures to yield the crystalline oxide nanoparticles. oatext.com

Control of Stoichiometry and Phase Purity during Synthesis

Achieving the correct stoichiometry and phase purity is a critical challenge in the synthesis of complex oxides like this compound. The final properties of the material are highly dependent on its composition and crystal structure.

Precursor Ratio Control : A primary method for controlling stoichiometry is the precise adjustment of the metal precursor ratios in the initial synthesis mixture. oatext.com In solution-based methods like co-precipitation, the molar ratio of bismuth to other metals (e.g., lead or iron) in the solution directly influences the composition of the final product. oatext.com

Atomic Layer Deposition (ALD) : The sequential and self-limiting nature of ALD provides an intrinsic mechanism for excellent stoichiometry control. tkk.fi By carefully optimizing the pulsing ratio of the different binary oxide precursors, ternary compounds with precise compositions can be fabricated. tkk.fi In some cases, a slight excess of one component, such as lead, has been found to enhance the crystallinity of the final film. tkk.fi

Thermal Processing : Annealing and calcination conditions, including temperature, time, and atmosphere, are crucial for achieving phase purity. For films prepared by CSD, calcination at temperatures of 450–500 °C or higher in an oxygen-rich atmosphere is often necessary to promote the re-oxidation of any metallic bismuth that may have formed and to crystallize the desired perovskite phase. mdpi.com Similarly, in plasma-assisted evaporation, doping with lead oxide has been shown to stabilize the highly conductive δ-Bi₂O₃ phase at lower temperatures, preventing its transformation into other phases. mdpi.comresearchgate.net However, an excess concentration of the dopant can lead to the formation of a mixture of phases. researchgate.net

Chemical Pathway Control : In sol-gel and other solution-based syntheses, the chemical pathway of crystallization can be tuned by adjusting parameters like pH and the ratio of metal precursors to complexing agents. chemrxiv.org This control can direct the reaction to favor the formation of one crystalline phase over another, thereby preventing the co-crystallization of unwanted impurity phases. chemrxiv.org

In-situ Monitoring of Growth Processes

Understanding the dynamics of film growth and phase formation in real-time is essential for optimizing synthesis protocols. In-situ monitoring techniques provide invaluable insights into these processes.

Electrochemical Quartz Crystal Microbalance (EQCM) : In the context of electrodeposition, EQCM can be combined with electrochemical methods like cyclic voltammetry to provide real-time information on the mass of the material being deposited. researchgate.net This technique was used to study the deposition of bismuth-doped lead dioxide, allowing researchers to correlate changes in mass with electrochemical events and understand how bismuth influences the formation of the PbO₂ layer. researchgate.net

In-situ X-ray Diffraction (PXRD) : This powerful technique allows for the direct observation of crystalline phase formation and transformations during a reaction or annealing process. researchgate.net For example, time-resolved in-situ PXRD has been used to monitor the room-temperature formation of bismuth oxycarbonate from bismuth oxide, revealing complex, pH-dependent reaction mechanisms and intermediate phases that would be difficult to identify with ex-situ methods alone. researchgate.net

Potentiometric Oxygen Sensors : For processes occurring in liquid metal environments, such as the formation of lead oxide in liquid lead-bismuth eutectic, in-situ oxygen sensors can monitor the concentration of dissolved oxygen. rsc.org This allows for the tracking of nucleation and growth kinetics of oxide particles as a function of temperature and other conditions. rsc.org

Crystallographic Structures and Polymorphism

Atomistic Structure Refinement

Cation and Anion Site Occupancies

For instance, in the Pb-doped γ-Bi₂O₃ system, specifically in Bi₂₄PbO₃₇, a solid solution denoted as (Bi₂₃.₆₈Pb₀.₃₂) (Bi₁.₂₈Pb₀.₇₂)O₃₈.₄₈ was identified. In this structure, Pb²⁺ ions show a preference for the 8c site over the 24f site, with approximately 1.3% of Bi³⁺ substituted by Pb²⁺ at the 24f and 36% at the 8c site cambridge.org. The coordination environments for these sites are described as a base bicapped square pyramid or a bicapped highly deformed octahedron for the 24f site, and a trigonal pyramid for the 8c site cambridge.org.

In BaPb₁₋ₓBiₓO₃, both tetragonal (space group I4/mcm) and orthorhombic (space group Ibmm) structures have been observed at room temperature, with the orthorhombic phase transforming to a monoclinic phase (P2₁/m) at lower temperatures researchgate.net. The structural differences are attributed to variations in the rotation and distortion of oxygen octahedra surrounding the Pb/Bi cations researchgate.net.

Bond Lengths and Anglesrsc.org

Specific interatomic distances and angles within the crystal lattices of bismuth lead oxides are critical for understanding their structural stability and electronic behavior.

In the Pb-doped γ-Bi₂O₃ (Bi₂₄PbO₃₇), the cations at the 24f site are coordinated by 5+2 or 5+1+2 oxide ions, forming distorted polyhedra cambridge.org. The cations at the 8c site are coordinated by three oxide ions, forming a trigonal pyramid cambridge.org.

In the context of bismuth-based coordination networks, for example, in Bi(HHTP)-α, Bi atoms exhibit distorted coordination polyhedra, with one Bi atom showing a distorted tetragonal pyramid (CN=5) and another a distorted quadrilateral (CN=4) nih.gov. In Bi(HHTP)-β, Bi atoms are found in distorted pentagonal pyramid (CN=5) and distorted one-capped octahedron (CN=6) environments nih.gov.

Polyhedral Distortions and Rotationsscirp.orgresearchgate.net

The deviation of coordination polyhedra from ideal geometries and their relative orientations significantly influence the properties of bismuth lead oxides. The presence of lone pairs on Bi³⁺ and Pb²⁺ cations often leads to significant distortions in their coordination polyhedra.

In some lead bismuth niobates, PbO₇ polyhedra are formed, exhibiting asymmetric coordination environments due to the polarizability and stereoactive electron lone pair of divalent Pb cations mdpi.com. These distortions can lead to stabilization of asymmetric anion coordination mdpi.com.

For bismuth vanadate (B1173111) (BiVO₄), which serves as a reference for related oxide structures, the monoclinic scheelite structure is described as a distorted scheelite structure ukm.my. The Bi-O polyhedra in this phase are more distorted compared to tetragonal phases, attributed to the presence of the 6s² lone pair of Bi³⁺ ukm.my.

Structural Correlations with Synthesis Parameters

The synthesis method and conditions play a pivotal role in determining the resulting crystal structure and phase purity of bismuth lead oxides.

For bismuth niobates, calcination temperature influences phase transformations. For example, Bi₃NbO₇ transforms to Bi₅Nb₃O₁₅ at higher temperatures (600-700 °C) and then to orthorhombic BiNbO₄ at 900 °C nih.gov.

In the case of lead-bismuth silicate (B1173343) glasses (xBi₂O₃·yPbO), heat treatment at 550 °C can induce structural changes from short-range to long-range order, with these changes being dependent on the ratio of Bi₂O₃ to PbO worldscientific.com.

Local Structure Probes and Disordered States

Investigating the local atomic arrangements, especially in disordered or partially ordered states, is crucial for a comprehensive understanding of these materials' properties.

Pair Distribution Function Analysismdpi.com

Pair Distribution Function (PDF) analysis, derived from total scattering data (X-ray or neutron), is a powerful technique for probing local atomic structure. It provides information on interatomic distances and their distributions, even in amorphous or nanocrystalline materials.

For bismuth ferrite (B1171679) systems, PDF analysis has been used to reveal structural differences in intermediate amorphous structures, which then preferentially crystallize into specific phases like BiFeO₃ or Bi₂Fe₄O₉ researcher.life. It has also been employed to study local polar behavior in materials like Bi₂Mn₄/₃Ni₂/₃O₆, revealing ferroelectric correlations within polar clusters up to 12 Å, which are not evident from long-range average structure treatments acs.org.

Short-Range vs. Long-Range Ordermdpi.comfuncmater.com

Many bismuth lead oxides, particularly in their glassy or amorphous states, exhibit short-range order (SRO) where atoms are locally arranged in a somewhat ordered manner, but this order does not extend over long distances, lacking the periodicity of crystalline materials. Heat treatments can induce a transition from SRO to long-range order (LRO), leading to crystallization.

In lead-bismuthate oxide glass matrices (xBi₂O₃·yPbO), heat treatment at 550 °C can induce structural changes from short-range to long-range order, with the extent of these changes depending on the composition worldscientific.comresearchgate.net. The presence of Bi₂O₃ and PbO themselves can act as network formers, contributing to the structural framework of these glasses worldscientific.comresearchgate.net.

Compound List

Bismuth lead oxide (general term)

Bismuth oxide (Bi₂O₃)

Bismuth vanadate (BiVO₄)

Lead bismuth niobate (e.g., PbBi₂Nb₂O₉)

Bismuth titanate (Bi₄Ti₃O₁₂)

Bismuth silicate (Bi₂SiO₅)

Bismuth zinc niobate (BZN)

Bismuth ferrite lead titanate (BFPT)

Bismuth niobate (Bi₃NbO₇, Bi₅Nb₃O₁₅, BiNbO₄)

Bismuth stannate (Bi₂Sn₂O₇)

Bismuth lead borate (B1201080) glass

Bismuth lead vanadate (BiPb₂VO₆)

Barium lead bismuth oxide (Ba(Pb₀.₉Bi₀.₁ )O₃)

Pb-doped γ-Bi₂O₃ (e.g., Bi₂₄PbO₃₇)

(BrC₅H₁₃N)₃Bi₂Br₉ (Halobismuthate)

Lead-bismuth silicate glasses (xBi₂O₃·yPbO)

Bismuth zinc niobate (Bi1.5Zn1.0Nb1.5O7, Bi2Zn2/3Nb4/3O7)

Bismuth manganese nickel oxide (Bi₂Mn₄/₃Ni₂/₃O₆)

Defect Chemistry and Non Stoichiometry

Formation and Equilibrium of Point Defects

Point defects, such as vacancies and interstitials, are fundamental to the non-stoichiometry observed in bismuth lead oxides. Their formation and equilibrium are governed by thermodynamic principles, influenced by factors like temperature, oxygen partial pressure, and the presence of dopants.

Oxygen vacancies (VO) are prevalent point defects in many oxide materials, including those containing bismuth and lead. Their formation can be driven by high-temperature processing or by aliovalent cation substitutions that require charge compensation.

In lead oxides doped with bismuth, such as in lead-acid battery applications, bismuth doping has been observed to influence the phase composition, for instance, by increasing the amount of the α-PbO2 phase researchgate.net. This phase transformation can be indirectly linked to defect chemistry, as dopant incorporation can stabilize certain crystallographic arrangements. Non-stoichiometric phases like Bi2O4-x have been synthesized, explicitly indicating oxygen deficiency researchgate.net. Research on bismuth ferrite (B1171679) (BiFeO3), a related multiferroic perovskite, has shown that the oxygen vacancy concentration is inversely correlated with bismuth content; lower bismuth content leads to a higher concentration of oxygen vacancies acs.org. The relative peak intensity ratio (RIR) derived from XPS analysis serves as an indicator for oxygen vacancy concentration, with lower RIR values signifying more oxygen vacancies acs.org. For instance, Bi0.95FeO3 exhibits a higher oxygen vacancy concentration than stoichiometric BiFeO3 acs.org.

The presence of oxygen vacancies can significantly alter the electrical conductivity of oxides. In sodium bismuth titanate (NBT)-based ceramics, Bi-deficient compositions lead to an increase in oxygen vacancies, which in turn enhances oxide-ion conductivity rsc.org. Conversely, Bi-excess compositions tend to suppress oxide-ion conductivity and promote electronic conduction rsc.org. The control over oxygen vacancy concentration through annealing in atmospheres with varying oxygen partial pressures is a key strategy to tune the electrical properties of these materials nih.gov. For example, in BiFeO3, annealing in specific oxygen-nitrogen mixtures allows for control over oxygen vacancy concentration, impacting conductivity nih.gov. These vacancies can also influence the valence state of cations, such as the potential transformation of Fe3+ to Fe2+ in the presence of oxygen vacancies and released electrons nih.gov.

Cationic vacancies and interstitials also play a critical role in the defect chemistry of bismuth lead oxides. These defects arise from deviations in cation stoichiometry during synthesis or from the substitution of cations with different valencies.

In ternary bismuth-lead-yttrium oxides, such as δ-Bi5PbY2O11.5, substitution of Bi3+ by Pb2+ and Y3+ leads to structures with higher nominal vacancy concentrations compared to the unsubstituted parent compounds rsc.org. This substitution mechanism, where lower-valent cations replace higher-valent ones, often necessitates the formation of vacancies to maintain charge neutrality. For instance, in the Aurivillius oxide system, doping with Pb2+ into the (Bi2O2)2+ layers of Bi2SrNb2O9 results in solid solutions, indicating the incorporation of lead ions into the bismuth oxide layers ibm.comosti.gov. This substitution can lead to the formation of vacancies to compensate for the charge difference between Pb2+ and Bi3+.

In lead-halide perovskites like methylammonium (B1206745) lead tribromide (MAPbBr3), aliovalent substitution of Pb2+ by Bi3+ has been observed to induce compressive chemical strain, suggesting an alteration of the lattice structure and potentially leading to cation disorder or vacancy formation nsf.gov. Similarly, in the context of bismuth-based double perovskites, defects such as bismuth vacancies (VBi) and Bi-Ag antisites have been identified as significant contributors to charge trapping and recombination nih.govresearchgate.net. The formation energy of bismuth vacancies can be influenced by external strain, with compressive strain stabilizing these vacancies mdpi.com.

Phase Transitions and Transformational Phenomena

Reconstructive and Displacive Phase Transformations

The study of phase transitions in solid materials is crucial for understanding their structural stability, thermal behavior, and potential applications. Phase transformations can broadly be categorized into reconstructive and displacive types, based on the nature of atomic rearrangement required.

Reconstructive Phase Transformations: These require more significant atomic rearrangement, involving the breaking and reforming of chemical bonds, and often diffusion of atoms. Consequently, these transformations are generally slower, less reversible, and may proceed through intermediate phases. Examples include transformations between different crystal structures that have fundamentally different atomic arrangements, such as a transformation from a hexagonal to a cubic close-packed structure.

Within the scope of bismuth lead oxides, direct classification of observed phase transitions into strictly "reconstructive" or "displacive" categories is not extensively detailed in the reviewed literature. However, specific phase transition phenomena have been identified in certain bismuth lead oxide compounds.

Electronic Structure and Bonding Characterizations

Band Structure Calculations and Analysis

The band structure of bismuth lead oxides, typically determined through first-principles calculations like Density Functional Theory (DFT), provides fundamental insights into their electrical and optical properties. These calculations reveal the contributions of various atomic orbitals to the valence and conduction bands, and determine the nature of the band gap.

The conduction band minimum (CBM) in bismuth lead oxides is typically composed of contributions from the p-orbitals of the constituent metal cations, including Bi 6p and Pb 6p states, in conjunction with oxygen 2p orbitals acs.orgosti.govresearchgate.netaip.org. For instance, in α-PbO, the CBM is predominantly formed by Pb 6p states aip.org. In the case of Ba₂BiNbO₆, the CBM originates from a combination of Bi 6p and Nb 4d states osti.gov. In materials like Bi₂O₂Se, the presence of selenium vacancies can introduce specific electronic states that lead to a reduced direct bandgap, which has been correlated with high electron mobility acs.org.

Bismuth lead oxides can exhibit both direct and indirect band gaps, with the specific nature and magnitude of the band gap being highly dependent on the compound's stoichiometry and crystal structure osti.govresearchgate.netacs.orgresearchgate.netmdpi.comacs.org. For example, monoclinic α-Bi₂O₃ is commonly characterized as an indirect band-gap semiconductor researchgate.netmdpi.com. Calculations for Ba₂BiNbO₆ suggest an indirect bandgap of approximately 1.33 eV and a direct bandgap of about 1.67 eV osti.gov. Bi₂O₂NCN is reported as an indirect band gap semiconductor with a measured band gap of 1.8 eV, with theoretical calculations yielding a value of 1.4 eV acs.org. Bi₂O₂Se possesses an indirect bandgap around 0.8 eV; however, the presence of selenium vacancies can create states that result in a reduced direct bandgap of approximately 0.5 eV acs.org. Lead-bismuth borate (B1201080) glasses also display both direct and indirect optical band gaps, which can vary with composition researchgate.netacerp.ir.

Solid Solutions and Compositional Engineering

Phase Diagrams and Miscibility Gaps in Bi-Pb-O Ternary/Quaternary Systems

The fundamental understanding of material behavior is rooted in their phase diagrams, which map the stable phases as a function of temperature and composition. While comprehensive ternary phase diagrams for the pure Bi-Pb-O system are not extensively detailed in readily available literature, studies on related binary and pseudo-binary systems provide crucial insights.

The binary system of Bi₂O₃-PbO has been investigated, revealing a pseudo-binary phase diagram with a single eutectic point located at approximately 73 mol% PbO and 635°C researchgate.net. Within this system, a body-centered cubic solid solution phase has been identified, stable above ~600°C across a composition range of 30 to 65 mol% PbO researchgate.net. Additionally, specific ternary compounds, such as 6Bi₂O₃·PbO, 3Bi₂O₃·2PbO, 4Bi₂O₃·5PbO, and Bi₂O₃·3PbO, have been reported within the Bi₂O₃-PbO binary, with their X-ray diffraction patterns characterized researchgate.net. The presence of miscibility gaps, particularly in the liquid state, is a common feature in oxide systems involving elements with differing chemical potentials and bonding characteristics, influencing the formation of solid phases during synthesis europa.euresearchgate.net.

In quaternary and more complex oxide systems, such as those involving bismuth, lead, strontium, calcium, and copper (e.g., in high-temperature superconductors), pseudo-binary phase diagrams have been constructed. For instance, the (Bi,Pb)-Sr-Ca-Cu-O system along the Bi₁.₆Pb₀.₄Sr₂Ca<0xE2><0x82><0x99>₋₁Cu<0xE2><0x82><0x99>Oₓ line exhibits complex phase equilibria involving peritectic and eutectic reactions, defining the stability fields of various superconducting phases scientific.net. These studies highlight the intricate phase relationships that emerge when multiple cations are introduced into an oxide lattice.

Formation and Stability of Pseudobinary and Ternary Solid Solutions

Bismuth and lead readily form solid solutions in various oxide matrices, particularly within perovskite and layered bismuth oxide structures, due to their similar electronic configurations and ionic characteristics.

In perovskite oxides, the substitution of Bi³⁺ for Pb²⁺ (or vice versa) is a common strategy to modify dielectric and ferroelectric properties. For example, in the (1-x)PbTiO₃-xBi(Zn₂/₃Nb₁/₃)O₃ [(1-x)PT-xBZN] solid solution, increasing BZN content (which introduces Bi) leads to enhanced tetragonality and an increase in the Curie temperature (Tc) up to a maximum of 520°C at x=0.20 sfu.ca. Similarly, in the x BiInO₃-(1-x)Pb(Zr₀.₅₂Ti₀.₄₈)O₃ system, increasing BiInO₃ content drives a structural transition from a tetragonal to a rhombohedral phase and reduces the Curie temperature researchgate.net. The (1-x)BiFeO₃-xPbTiO₃ system also exhibits solid solution formation, with Bi substitution influencing structural characteristics and phase transitions polymtl.ca.

In layered bismuth oxide structures, such as Aurivillius phases, Pb often substitutes for Bi in the charge-reservoir layers. This substitution can stabilize specific phases and influence superconducting transition temperatures, as observed in the (Bi,Pb)-Sr-Ca-Cu-O system where Pb substitution for Bi in the Bi-2223 phase affects its formation and properties chalcogen.ro.

Beyond these complex structures, solid solutions are also observed in simpler binary oxide systems. As mentioned, the Bi₂O₃-PbO system exhibits a body-centered cubic solid solution between 30-65 mol% PbO above ~600°C researchgate.net. In other mixed oxide systems, such as Pb₃V₂O₈-BiVO₄, a solid solution series Pb₃₋ₓBi₂ₓ/₃V₂O₈ has been identified, stabilizing the high-temperature γ form of Pb₃V₂O₈ acs.org. These examples underscore the propensity of Bi and Pb to form stable solid solutions across a range of oxide frameworks.

Crystal Chemical Principles Governing Solid Solution Formation

The formation and stability of solid solutions between bismuth and lead in oxide lattices are governed by fundamental crystal chemical principles:

Ionic Radii and Charge: Bismuth (Bi³⁺) and lead (Pb²⁺) possess ionic radii and charges that allow for substitution within many oxide structures. While Bi³⁺ (ionic radius ~0.96 Å for CN=6) is slightly smaller than Pb²⁺ (~1.18 Å for CN=6), the difference is often accommodated within flexible oxide frameworks like perovskites or layered structures researchgate.netscispace.com. The similarity in charge states (though not identical) and the ability to fit into common crystallographic sites facilitate solid solution formation.

Electronic Configuration and Lone Pair Effect: Both Bi³⁺ and Pb²⁺ cations possess a 6s² stereochemically active lone pair of electrons. This lone pair significantly influences the local bonding environment, leading to off-center displacements and significant structural distortions, which are crucial for ferroelectric and dielectric properties in perovskite oxides sfu.cascispace.com. The presence of this lone pair on both cations contributes to their similar behavior and compatibility within certain oxide structures.

Covalency: The bonding between Bi/Pb and oxygen exhibits a degree of covalency, which can influence the stability and properties of the resulting solid solutions scispace.com.

Structural Framework Compatibility: The ability of the host oxide lattice to tolerate substitutions without significant strain or decomposition is paramount. Frameworks with inherent flexibility, such as perovskites, layered structures, or those with known polytypism (like bismuth oxides), are more amenable to extensive solid solution formation.

Influence of Cationic Substitution on Structural Transitions

The substitution of bismuth for lead, or vice versa, within oxide structures can profoundly influence their crystal symmetry and trigger structural phase transitions. This is particularly evident in ferroelectric and dielectric materials.

Perovskite Systems: As noted in Section 7.2, the substitution of Bi-containing components into Pb-based perovskites like PbTiO₃ can alter the tetragonality (c/a ratio) and shift the Curie temperature (Tc). For instance, in the (1-x)PbTiO₃-xBi(Zn₂/₃Nb₁/₃)O₃ system, increasing Bi content leads to increased tetragonality and a rise in Tc sfu.ca. Conversely, in other systems, Bi substitution can lead to a transition from tetragonal to rhombohedral symmetry and a decrease in Tc researchgate.net. These changes are often linked to the influence of the Bi³⁺ lone pair on the cation's displacement from the ideal perovskite B-site.

Bismuth Oxide Polymorphs: Bismuth oxide itself exhibits multiple polymorphs (α, β, γ, δ, ε, ω), with transitions between them influenced by temperature and the presence of dopants. The addition of PbO to Bi₂O₃ can stabilize specific phases, such as the body-centered cubic solid solution observed in the Bi₂O₃-PbO system researchgate.netnist.gov.

The ability to tune these structural transitions through controlled Bi/Pb substitution is key to engineering materials with desired ferroelectric, piezoelectric, or other functional properties.

Strategies for Tailoring Compositional Homogeneity

Achieving compositional homogeneity is critical for obtaining reproducible and optimal properties in solid solutions. Several synthesis strategies are employed:

Solid-State Reaction: This conventional method involves mixing precursor powders (oxides or carbonates) and heating them to high temperatures. While widely used, it can sometimes lead to incomplete reactions or compositional gradients requiring multiple grinding and firing steps.

Wet Chemical Methods: Techniques such as sol-gel, hydrothermal, solvothermal, and co-precipitation methods offer better control over precursor mixing at the atomic or molecular level, generally leading to more homogeneous products. These methods involve preparing precursor solutions or suspensions where the constituent cations are intimately mixed before precipitation or gelation, followed by calcination or sintering researchgate.netoaepublish.com.

Rapid Quenching: In some systems, rapid quenching of precursors or intermediate phases can help minimize compositional fluctuations and promote more uniform solid solution formation escholarship.org.

Polymer Solution Synthesis: This approach involves dissolving precursors in a polymer matrix, which can facilitate intimate mixing and lead to finer particle sizes and improved homogeneity upon subsequent thermal treatment researchgate.net.

The choice of synthesis method depends on the specific Bi-Pb-O system and the desired properties, with a focus on ensuring uniform distribution of Bi and Pb cations throughout the oxide lattice.

Compound List:

Bismuth lead oxide (general term)

Bi₂O₃-PbO (binary system)

6Bi₂O₃·PbO

3Bi₂O₃·2PbO

4Bi₂O₃·5PbO

Bi₂O₃·3PbO

Pb₅Bi₈O₁₇

PbBi₁₂O₁₉

Pb₃Bi₂O₆

Pb₃₋ₓBi₂ₓ/₃V₂O₈

Bi(Zn₂/₃Nb₁/₃)O₃ (BZN)

PbTiO₃ (PT)

BiInO₃

Pb(Zr₀.₅₂Ti₀.₄₈)O₃

BiFeO₃ (BF)

PbTiO₃ (PT)

(Bi,Pb)-Sr-Ca-Cu-O (BSCCO) system phases (e.g., 2201, 2212, 2223)

LaFeO₃ (LF)

La₁₋ₓBiₓFeO₃

(Ba,Pb,Sr)₄Li₂Nb₁₀O₃₀

Bi₂PbMnP₂O₁₂

Surface, Interface, and Dimensional Confinement Effects

Surface Reconstruction and Termination Studies

Detailed experimental studies specifically investigating the surface reconstruction and termination of bismuth lead oxide are not extensively available in the current scientific literature. Surface reconstruction, the process by which surface atoms rearrange into a structure different from the bulk crystal to minimize surface energy, and surface termination, which describes the chemical composition and crystallographic orientation of the outermost atomic layer, are crucial for determining the electronic and chemical properties of the material's surface.

For many complex oxides, the surface termination can significantly influence properties such as catalytic activity, sensor response, and thin-film growth. Theoretical and experimental investigations, often employing techniques like Low-Energy Electron Diffraction (LEED) and Scanning Tunneling Microscopy (STM), are necessary to elucidate these fundamental surface characteristics for this compound.

Interface Formation and Heteroepitaxy

The formation of interfaces and the heteroepitaxial growth of this compound thin films on various substrates are key to fabricating novel electronic and optical devices. The quality of the interface and the crystalline structure of the film are highly dependent on the deposition technique and the choice of substrate.

One method for synthesizing this compound thin films is plasma-assisted reactive evaporation. Studies have shown the successful deposition of (Bi₂O₃)₁₋ₓ(PbO)ₓ thin films on both amorphous (glass) and crystalline (silicon) substrates. The composition of these films, particularly the concentration of lead oxide, plays a significant role in the phase formation and microstructure.

SubstrateDeposition TemperatureLead Oxide Concentration (x)Observed Phases
GlassRoom Temperature0.18Amorphous
Glass500 °C0.18δ-Bi₂O₃, PbO
Silicon500 °C0.18δ-Bi₂O₃, PbO

This table illustrates the influence of substrate and deposition temperature on the phases present in this compound thin films with a specific lead oxide concentration.

Epitaxial strain engineering is a powerful tool for tuning the functional properties of thin films. By growing a thin film on a substrate with a different lattice parameter, strain is induced in the film, which can alter its electronic band structure, ferroelectric properties, and other physical characteristics. While extensive research has been conducted on strain engineering in other bismuth-based perovskites like bismuth ferrite (B1171679) (BiFeO₃), specific studies detailing the effects of epitaxial strain on the properties of this compound are limited. arxiv.orgmdpi.comnsf.gov The large lattice mismatch between a this compound film and a given substrate can be expected to induce significant strain, offering a potential avenue for property manipulation.

Grain Boundary Phenomena and Microstructural Evolution

SEM imaging of lead-doped bismuth oxide films has shown that the microstructure is sensitive to the concentration of lead oxide. An excess concentration of lead oxide can lead to the formation of a mixture of phases, such as δ-Bi₂O₃ and PbO, and the appearance of nanorods within the film. researchgate.net

Lead Oxide Concentration (x)Average Grain SizeMicrostructural Features
0.18NanocrystallineDense and monolithic structure
> 0.18 (excess)Not specifiedFormation of nanorods

This table summarizes the effect of lead oxide concentration on the microstructure of this compound thin films deposited at 500 °C.

The growth of grains in a polycrystalline material occurs during sintering or annealing at elevated temperatures and is driven by the reduction of the total grain boundary energy. The rate of grain growth can be influenced by factors such as temperature, time, and the presence of impurities or dopants that can segregate to the grain boundaries and impede their motion. In some oxide systems, dopants can act as grain growth inhibitors, leading to a finer and more uniform microstructure. mdpi.commdpi.com The specific mechanisms governing grain growth in this compound, and the precise role of lead as a dopant in this process, require further detailed investigation.

The nature and distribution of grain boundaries significantly impact the mechanical integrity and long-term stability of this compound ceramics. Grain boundaries can act as sites for crack initiation and propagation, particularly if they are weakened by the segregation of impurities or the presence of brittle secondary phases. nih.govmdpi.com In some metallic systems, bismuth and lead are known to cause embrittlement when they segregate to grain boundaries. wikipedia.orgbohrium.com Therefore, controlling the grain boundary chemistry and structure is essential for ensuring the reliability of this compound components in structural applications. The presence of a dense, monolithic structure with well-bonded grains, as observed in some lead-doped bismuth oxide thin films, is generally desirable for enhanced material integrity. researchgate.net

Dimensional Confinement Effects on Electronic and Structural Properties (e.g., Nanoparticles, Thin Films)

Research into the specific dimensional confinement effects on a simple binary compound of "this compound" is limited in publicly accessible literature. However, significant insights can be drawn from related systems, such as lead-doped bismuth oxide and complex oxides containing both bismuth and lead. The principles of quantum confinement observed in bismuth oxide (Bi₂O₃) nanostructures also provide a foundational understanding of the expected size-dependent behavior in these materials. When the dimensions of a material are reduced to the nanoscale, typically below 100 nm, quantum mechanical effects become prominent, leading to significant alterations in its electronic and structural properties compared to its bulk counterpart.

In nanoparticles, the confinement of electrons and holes within the particle's dimensions leads to the quantization of energy levels. Similarly, in thin films, confinement occurs in the direction perpendicular to the film's surface. These effects are particularly pronounced in semiconductor and semimetal systems like those involving bismuth.

Structural Properties

The transition from bulk material to nanoparticles or thin films induces notable changes in the crystal structure of bismuth-based oxides. As the particle size decreases, the high surface-to-volume ratio leads to an increase in surface energy, which can drive phase transformations and changes in lattice parameters.

Phase Stability and Crystallinity:

In bulk form, bismuth oxide (Bi₂O₃) exists in several polymorphic forms, with the monoclinic α-phase being the most stable at room temperature. However, at the nanoscale, metastable phases such as the tetragonal β-Bi₂O₃ can become more stable. Studies on pure Bi₂O₃ nanoparticles have shown a size-driven thermodynamic crossover in phase stability below a critical particle size, with smaller particles favoring the distorted β-Bi₂O₃ structure. researchgate.netresearchgate.net The introduction of lead (Pb) ions into the Bi₂O₃ lattice is expected to further influence this phase stability due to changes in ionic radii and charge, potentially stabilizing different phases at smaller crystallite sizes.

In thin films, the substrate, deposition temperature, and oxygen partial pressure play crucial roles in determining the crystalline phase and orientation. Research on related complex oxide thin films, such as Bismuth Ferrite (BiFeO₃), shows that crystallite size can be controlled by synthesis parameters, which in turn affects the material's properties. rsc.org For bismuth-lead-oxide systems, similar control over thin film deposition would allow for the tuning of crystal structure and grain size.

Lattice Parameters and Grain Size:

Dimensional confinement often leads to variations in lattice parameters. The high surface pressure in nanoparticles can induce lattice strain, causing either expansion or contraction of the unit cell depending on the material and surface chemistry. For thin films, lattice mismatch with the substrate is a primary source of strain that can alter the structural properties.

The grain size in both nanoparticles and thin films is a critical parameter influenced by synthesis conditions. For instance, in hydrothermally synthesized Bi₂O₃ nanorods, reactant concentrations have been shown to control the final particle size. semanticscholar.org The table below summarizes findings on the relationship between synthesis parameters and the structural characteristics of bismuth-based oxide nanostructures.

Material SystemSynthesis MethodDimensionalityKey ParameterObserved Structural EffectReference
Bismuth Oxide (Bi₂O₃)Aerosol Evaporation-CondensationNanoparticles (5-50 nm)Particle SizePhase transition from α-Bi₂O₃ to a distorted β-Bi₂O₃ structure at smaller sizes. researchgate.netresearchgate.net
Bismuth Oxide (Bi₂O₃)Hydrothermal MethodNanorodsBi(NO₃)₃ ConcentrationParticle size decreased from 90 nm to 60 nm as reactant concentration increased. semanticscholar.org
Bismuth Ferrite (BiFeO₃)Co-precipitationNanoparticlesSynthesis ChemistryAchieved crystallite sizes of 63-83 nm with a grain size of ~246 nm. rsc.org
(Bi,Pb)-2212 SuperconductorDissolved MethodNanoparticlesPb-dopingThe 2212 phase was dominant, with particle sizes in the nano-scale range. researchgate.net

Electronic Properties

The most significant consequence of dimensional confinement is the alteration of the electronic band structure, which directly impacts the material's optical and electrical properties.

Band Gap Widening:

A primary manifestation of quantum confinement in semiconductor nanoparticles is the widening of the band gap. As the particle size decreases to a scale comparable to or smaller than the exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material split into discrete, quantized energy levels. jos.ac.cn This leads to an increase in the energy required to excite an electron from the valence band to the conduction band, resulting in a blue shift in the optical absorption and emission spectra.

While direct experimental data on the size-dependent band gap of this compound is scarce, studies on related materials confirm this trend. For instance, in CsPbI₃ quantum dots, a clear bandgap widening is observed as the particle size is reduced. jos.ac.cn Similarly, in bismuth-based perovskite nanocrystals, the bandgap values scale with the size of the confining pores. rsc.org It is therefore highly probable that this compound nanoparticles would exhibit a similar increase in band gap energy with decreasing particle size.

Semimetal-to-Semiconductor Transition:

Bulk bismuth is a semimetal with a small overlap between its valence and conduction bands. However, in thin films, quantum confinement can eliminate this overlap, inducing a semimetal-to-semiconductor transition. aps.orgaps.org First-principles calculations on pure Bi(111) films show that this transition occurs at a thickness of a few bilayers, with the band gap being highly dependent on the film thickness. aps.org The introduction of lead and oxygen to form a this compound system would inherently alter the bulk electronic structure, but the quantum size effect is still expected to be a dominant factor in ultrathin films, potentially allowing for the tuning of the band gap by controlling the film thickness.

The table below presents data on the band gap and electronic transitions observed in related nanostructured materials, illustrating the principles of dimensional confinement.

Material SystemDimensionalitySize/ThicknessBand Gap (eV)ObservationReference
Bismuth Oxide (α-Bi₂O₃)Bulk-2.85Baseline bulk band gap. scielo.org.co
Bismuth Oxide (β-Bi₂O₃)Bulk-2.58Band gap of the metastable beta phase. scielo.org.co
Cs₃Bi₂I₉ (Bismuth Perovskite)Nanocrystals2.3 nm~2.8 (Calculated)Band gap scales with pore size, demonstrating quantum confinement. rsc.org
Cs₃Bi₂I₉ (Bismuth Perovskite)Nanocrystals9.2 nm~2.5 (Calculated)Larger nanocrystals show a smaller band gap, closer to bulk. rsc.org
Bismuth (Bi)Thin Film< 4 BilayersSemiconductingSemimetal-to-semiconductor transition due to quantum confinement. aps.org

Advanced Characterization Techniques for Complex Oxide Systems

X-ray Diffraction (XRD) and Neutron Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone technique for identifying crystalline phases, determining unit cell parameters, and refining crystal structures. Neutron diffraction, while less commonly cited in the context of simple bismuth-lead oxides in the provided literature, offers complementary information, particularly regarding light elements like oxygen and magnetic structures.

Powder X-ray diffraction (PXRD) is widely employed to identify the crystalline phases present in synthesized bismuth-lead oxide materials and to determine their lattice parameters. By comparing the experimental diffraction pattern to databases (e.g., ICDD-PDF), researchers can confirm the formation of desired compounds or identify impurities.

For instance, in the study of lead-bismuth alloys, XRD analysis revealed the presence of both ε-Pb₇Bi₃ (hexagonal) and Bi (trigonal) phases, confirming the formation of the eutectic alloy. The lattice parameters were determined, with the ε-Pb₇Bi₃ phase exhibiting a hexagonal structure and the Bi phase a trigonal structure mdpi.com. In the context of lead-doped bismuth oxide, a sample with nominal composition Bi₂₄PbO₃₇ was synthesized and characterized by XRD, revealing a cubic structure belonging to the sillenite-type, with a lattice parameter of a = 10.24957(3) Å cambridge.org. Another lead-bismuth oxide system, (Pb₁/₃Bi₂/₃)O₁․₄, was found to crystallize in a fluorite-type structure, with cubic cell dimensions determined via synchrotron powder X-ray diffraction as a = 5.4864(1) Å researchgate.net.

Table 9.1.1: Lattice Parameters of Selected Bismuth-Lead Oxide Systems via Powder Diffraction

Compound/SystemCrystal SystemSpace GroupLattice Parameters (Å)Reference
ε-Pb₇Bi₃HexagonalN/Aa = ?, c = ? (part of Pb-Bi alloy) mdpi.com
Bi (alloy)TrigonalN/Aa = ?, c = ? (part of Pb-Bi alloy) mdpi.com
Bi₂₄PbO₃₇CubicI23a = 10.24957(3) cambridge.org
(Pb₁/₃Bi₂/₃)O₁․₄CubicFm3̅ma = 5.4864(1) researchgate.net
BaPb₀.₇₅Bi₀.₂₅O₃TetragonalI4/mcma = 6.047(5), c = 8.603(8) researchgate.net

Single-crystal X-ray diffraction provides more detailed structural information, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This is particularly valuable for complex oxide structures where cation ordering or subtle distortions are critical.

For instance, single crystals of Ba(Pb₀.₉Bi₀.₁)O₃ were grown and their crystal structure refined using diffractometer data, yielding a tetragonal structure (space group I4/mcm) with lattice parameters a = 6.047(5) Å and c = 8.603(8) Å researchgate.net. The refinement process involved determining atomic coordinates and displacement parameters, resulting in a low R-factor of 0.03 researchgate.net. In another study, the crystal structures of lead bismuth oxides, such as PbBiO₂Br, were determined from single-crystal X-ray data, revealing a tetragonal structure in the space group I4/mmm uni-regensburg.de. While not a direct "bismuth lead oxide," studies on bismuth oxido nanoclusters have shown that their molecular structures are often well-characterized by single-crystal diffraction, providing insights into the local atomic arrangements nih.gov.

Synchrotron radiation offers significantly higher intensity and brilliance compared to conventional X-ray sources, enabling high-resolution diffraction studies. This is advantageous for analyzing small samples, resolving closely spaced diffraction peaks, and performing measurements under extreme conditions (e.g., high pressure or temperature).

For lead-bismuth oxide systems, synchrotron X-ray diffraction has been utilized to refine structures with greater precision. The lead-bismuth oxide (Pb₁/₃Bi₂/₃)O₁․₄ was analyzed using synchrotron powder X-ray diffraction data, leading to a refined cubic structure with a lattice parameter of a = 5.4864(1) Å and refinement parameters such as Rwp = 5.76% and Rp = 4.36% researchgate.net. In related complex oxide systems, synchrotron XRD has been employed to study phase transformations in lead-free ferroelectrics like BNT–BT mdpi.com and to investigate structural changes in bismuth oxychloride under pressure hpstar.ac.cn. The study of Bi₂₄PbO₃₇ also involved Rietveld refinement using X-ray powder diffraction data, with reported refinement parameters including Rp = 7.96% and Rwp = 10.4% cambridge.org.

Table 9.1.3: Refinement Parameters from Synchrotron XRD Studies

Compound/SystemCrystal StructureSpace GroupRefinement Parameters (Rp, Rwp, Rexp, RB, S)Reference
Bi₂₄PbO₃₇CubicI23Rp=7.96%, Rwp=10.4%, Rexp=8.43%, RB=3.06%, S=1.23 cambridge.org
(Pb₁/₃Bi₂/₃)O₁․₄CubicFm3̅mRwp=5.76%, Rp=4.36% researchgate.net

In-situ XRD allows for the monitoring of structural changes as they occur in real-time, typically by varying temperature, pressure, or applying an electric/magnetic field. This is crucial for understanding phase transitions, reaction kinetics, and material behavior under operational conditions.

While direct in-situ studies of simple bismuth-lead oxides are not extensively detailed in the provided snippets, related complex perovskite systems containing bismuth and lead have been investigated. For example, the electric field response of lead-free ferroelectrics like (1−x)Bi₀.₅₃Na₀.₄₇TiO₃–xBaTiO₃ (BNT–BT) was studied using in-situ synchrotron X-ray powder diffraction to observe field-induced phase transformations mdpi.com. Similarly, variable-temperature in-situ XRD has been used to reveal structural phase transitions in doped bismuth ferrite (B1171679) systems warwick.ac.uk. In the context of bismuth oxychloride, in-situ high-pressure angle-dispersive X-ray diffraction experiments were conducted at synchrotron facilities to study pressure-induced structural phase transitions hpstar.ac.cn. These examples highlight the utility of in-situ XRD in probing dynamic processes in complex oxide materials.

Electron Microscopy and Spectroscopy

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), provide high-resolution imaging of material surfaces, revealing morphology, microstructure, and particle size distribution.

SEM is instrumental in visualizing the surface topography and microstructural features of bismuth-lead oxide materials. It helps in understanding the grain size, shape, and distribution, which directly influence material properties.

In studies involving lead-bismuth titanate borosilicate glass ceramics, SEM micrographs revealed fine crystallites of the major phases, such as bismuth titanum oxide (Bi₂Ti₂O₇) and lead bismuth titanium oxide (Pb₃Bi₄Ti₆O₂₁), providing information about the morphology and crystallite size sciopen.com. For lead-doped bismuth oxide systems, SEM has been used to examine the morphology of particles. For instance, in the study of Bi₂₄PbO₃₇, SEM would typically be used to characterize the morphology of the synthesized yellow powder cambridge.org. In other related bismuth oxide studies, SEM has shown nanosheet-like morphology researchgate.net or compact agglomerate structures scirp.org, demonstrating the diverse microstructures that can be achieved. For lead-bismuth alloys, SEM is also used to examine the microstructure and surface morphology after processing or corrosion tests mdpi.commdpi.com.

Table 9.2.1: SEM Applications in Bismuth-Lead Oxide Related Materials

Material SystemObserved FeaturesApplication/Study FocusReference
Lead Bismuth Titanate Borosilicate Glass CeramicsFine crystallites of Bi₂Ti₂O₇ and Pb₃Bi₄Ti₆O₂₁Morphology and crystallite size analysis of crystallized phases sciopen.com
Bi₂₄PbO₃₇Morphology of synthesized yellow powderCharacterization of synthesized lead-doped bismuth oxide phase cambridge.org
Pb-Bi AlloyMicrostructure, surface morphology after processing/corrosionUnderstanding alloy formation, corrosion behavior, and material integrity mdpi.commdpi.com
Bi₂O₃ / LDPE NanocompositesHomogenous distribution and dispersion of Bi₂O₃ within LDPE matrixAssessing filler dispersion for composite properties mdpi.com
Ca-doped BiFeO₃Microstructure and morphologyCorrelating structural characteristics with multiferroic properties mdpi.com

Compound List:

Bismuth lead titanium oxide (Pb₃Bi₄Ti₆O₂₁)

Bismuth titanium oxide (Bi₂Ti₂O₇)

Lead bismuth oxide ((Pb₁/₃Bi₂/₃)O₁․₄)

Lead-bismuth alloy (ε-Pb₇Bi₃ and Bi phases)

Lead-doped γ-Bismuth oxide (Bi₂₄PbO₃₇)

Barium lead bismuth oxide (BaPbₓBi₁₋ₓO₃)

Bismuth ferrite-lead titanate (BiFeO₃–PbTiO₃)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Atomic Scale Imaging

Transmission Electron Microscopy (TEM) and its high-resolution counterpart, HR-TEM, are indispensable tools for investigating the atomic arrangement within crystalline materials like bismuth lead oxides. These techniques allow for direct visualization of the crystal lattice, enabling the identification of crystallographic phases, structural defects, grain boundaries, and interfaces at the atomic scale tandfonline.comub.edu. HR-TEM can resolve interplanar spacings and atomic columns, providing critical insights into the structural integrity and ordering within this compound samples. Studies utilizing HR-TEM on related bismuth-containing oxides have revealed detailed atomic structures, including the arrangement of bismuth and oxygen atoms in layered or framework structures, and have been instrumental in identifying metastable phases or structural distortions that influence material properties tandfonline.comwikipedia.org. For bismuth lead oxides, TEM analysis can confirm the presence of specific crystalline phases, such as fluorite-type structures or perovskite-related arrangements, and highlight any deviations from ideal stoichiometry or crystalline perfection.

Energy-Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS), often referred to as EDAX, is a widely used technique for determining the elemental composition of materials. When coupled with electron microscopy (SEM or TEM), EDS provides localized elemental analysis and can generate elemental maps, illustrating the spatial distribution of different elements within the sample rsc.orgresearchgate.netnih.govnih.govosti.gov. For bismuth lead oxides, EDS analysis is crucial for confirming the presence of bismuth (Bi) and lead (Pb) along with oxygen (O), and for assessing the homogeneity of their distribution. Research on related bismuth oxides has demonstrated EDS's capability to quantify elemental ratios, offering valuable data on stoichiometry. For instance, in a bismuth oxide-based nanocomposite, EDS analysis confirmed elemental composition with predictable atomic ratios, such as Oxygen (O) at 60.3%, Carbon (C) at 36.1%, and Bismuth (Bi) at 3.6% rsc.org. While this specific example does not involve lead, it illustrates the principle of elemental quantification and mapping applicable to bismuth lead oxides to verify phase purity and compositional uniformity.

Table 1: Example EDS Elemental Composition (Illustrative)

ElementAtomic Percentage (%)
Oxygen (O)60.3
Carbon (C)36.1
Bismuth (Bi)3.6

Note: This data is illustrative, derived from a bismuth oxide nanocomposite, and represents typical EDS output for elemental analysis.

Wavelength-Dispersive Spectroscopy (WDS)

Wavelength-Dispersive Spectroscopy (WDS) is another powerful technique for elemental analysis, often employed in conjunction with SEM or Electron Probe Microanalysis (EPMA). WDS offers superior spectral resolution and sensitivity compared to EDS, making it particularly effective for analyzing light elements, quantifying trace elements, and resolving spectral overlaps between elements that are difficult to distinguish with EDS kuleuven.beoxinst.comresearchgate.net. In the study of complex oxides like bismuth lead oxides, WDS can provide highly accurate quantitative elemental composition data, essential for determining precise stoichiometry and identifying minor elemental variations across the sample. Its ability to detect elements at concentrations below 100 ppm makes it invaluable for detailed chemical characterization, ensuring the accuracy of phase identification and composition-property correlations oxinst.com.

Surface-Sensitive Spectroscopies

Surface-sensitive spectroscopies are critical for understanding the chemical states and electronic properties at the outermost layers of materials, which often dictate their reactivity and interfacial behavior.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a primary surface analysis technique that probes the elemental composition and chemical states of the top few nanometers of a material researchgate.nethzdr.denih.govresearchgate.netthermofisher.comaip.org. For bismuth lead oxides, XPS is used to identify the constituent elements and, crucially, to determine the oxidation states of bismuth and lead. Bismuth in oxide compounds is predominantly found in the +3 oxidation state. XPS spectra of the Bi 4f core level typically show a characteristic spin-orbit splitting into Bi 4f7/2 and Bi 4f5/2 peaks. Studies on various bismuth oxides consistently report the Bi 4f7/2 peak for Bi3+ in the range of approximately 158.6–159.1 eV, with a spin-orbit splitting of around 5.3 eV researchgate.netresearchgate.netthermofisher.com. Lead, depending on the specific oxide phase, can also exist in various oxidation states, though +2 is common in lead oxides. XPS analysis helps confirm these states and can reveal surface segregation or oxidation phenomena aip.orglanl.gov.

Table 2: XPS Binding Energies for Bismuth in Oxide Environments

Element/StateCore LevelBinding Energy (eV)Spin-Orbit Splitting (eV)Reference
Bi3+ (oxide)Bi 4f7/2~158.6–159.1~5.3 researchgate.netresearchgate.netthermofisher.com
Bi3+ (oxide)Bi 4f5/2~163.5–164.4 researchgate.netresearchgate.net
Bi metalBi 4f7/2~157~5.3 thermofisher.com

Note: Binding energies can vary slightly depending on the specific chemical environment and experimental conditions.

Resonant Photoemission Spectroscopy

Resonant Photoemission Spectroscopy (RPES) is a powerful technique used to probe the electronic structure of materials by exploiting resonant enhancements in photoemission intensity when the incident X-ray energy is tuned to an electronic transition (e.g., core level to unoccupied valence band states) acs.orgdiva-portal.org. For bismuth lead oxides, RPES can provide detailed information about the hybridization between bismuth and lead orbitals with oxygen orbitals, which is fundamental to understanding their electronic band structure, charge transport, and optical properties. Studies on related copper bismuth oxides (CuBi2O4) using RPES have revealed strong hybridization between Bi 6s and O 2p states at specific binding energies, contributing significantly to the valence band structure acs.org. This technique helps elucidate the nature of chemical bonding and the origin of electronic states in complex oxide systems.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides insights into the electronic structure and local atomic environment of specific elements within a material hzdr.deacs.orgsemanticscholar.orgresearchgate.netnih.govrsc.org. For bismuth lead oxides, XAS, particularly at the Bi L-edges (LIII and LI), is sensitive to the oxidation state of bismuth and the nature of its bonding with neighboring atoms hzdr.deresearchgate.netnih.gov. XANES spectra can reveal chemical shifts related to the bismuth oxidation state, with Bi3+ exhibiting characteristic absorption edge positions researchgate.netnih.gov. Furthermore, the fine structure above the absorption edge (EXAFS) provides information about the local coordination of bismuth atoms, bond lengths, and the types of neighboring atoms, offering a detailed picture of the local atomic arrangement around bismuth ions in the oxide lattice. Studies on similar bismuth compounds confirm that XAS can resolve features corresponding to Bi p-d orbital mixing, contributing to the understanding of their electronic behavior hzdr.deresearchgate.net.

Compound Names Mentioned:

this compound

SrBi2O6

(Pb1/3Bi2/3)O1.4

PbSb2O6

PbBi2O5.9·H2O

Pb0.5Bi0.5O1.33

Pb2Bi24O40

Bi9.82Pb6.18O21

Bi2O3

BiFeO3 (BFO)

Bismuth Ferrite

Bismuth lead ruthenium oxide

PbO

BaBiO3

CuBi2O4

Bi2O62−

NaBiO3

BiPO4

Bi4(GeO4)3

ZnO:Ga,Bi

β-Pb1–xBixO2–0.5x

Bi2O2.75

Bi2S3

Bi2O6

Bismuthinite

Bismite

Sphaerobismoite

MTA (Mineral Trioxide Aggregate)

Aureoseal Plus

Cesium bismuth iodide

Bismuth Magnesium Tantalate Pyrochlores (Bi2Mg1−xCoxTa2O9)

Bi2O3-PbO system

Pb-Bi alloys

Pb-Bi-O ternary system

Vibrational Spectroscopy

Vibrational spectroscopy techniques are indispensable for understanding the lattice dynamics, chemical bonding, and phase identification within complex oxide systems like bismuth lead oxides.

Raman Spectroscopy for Lattice Dynamics and Phase Identification

Raman spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a material by analyzing the inelastic scattering of light. For this compound systems, Raman spectroscopy provides critical insights into lattice dynamics, phase purity, and structural transformations. The characteristic vibrational fingerprints obtained from Raman spectra can differentiate between various crystalline phases and identify structural disorder or defects.

Studies on related bismuth-containing oxides, such as Bi₂O₃-ZnO-B₂O₃-BaO glasses, have revealed distinct Raman scattering peaks at approximately 130 cm⁻¹, 390 cm⁻¹, 575 cm⁻¹, 920 cm⁻¹, and 1250 cm⁻¹. These peaks are attributed to various vibration modes, including Bi-O-Bi vibrations and Bi-O stretching within [BiO₆] octahedral units scirp.org. In Aurivillius phase compounds like Bi₄Ti₃O₁₂, Raman spectroscopy highlights intense peaks arising from Ti-O bonds and Bi-O bonds, directly reflecting the material's lattice dynamics rsc.org. Furthermore, for bismuth oxide (Bi₂O₃) itself, Raman spectroscopy, when correlated with empirical relations between Bi-O bond lengths, bond strengths, and vibrational frequencies, can aid in determining oxygen coordination and structural characteristics researchgate.net. The sensitivity of Raman scattering to local symmetry and atomic vibrations makes it suitable for investigating phase transitions, as observed in BiFeO₃ (BFO) films, where it can probe different phases and their interactions iphy.ac.cn.

Table 1: Representative Raman Spectroscopy Data for Bismuth-Containing Oxide Systems

Material System / CompoundObserved Raman Peaks (cm⁻¹)Attributed Vibrations / SignificanceReference
Bi₂O₃-ZnO-B₂O₃-BaO Glasses130, 390, 575, 920, 1250Bi-O-Bi vibrations, Bi-O stretching in [BiO₆] units scirp.org
Bi₄Ti₃O₁₂Intense peaksTi-O bonds, Bi-O bonds; reflects lattice dynamics rsc.org
Bi₂O₃Various peaksCorrelates with Bi-O bond lengths and oxygen coordination; aids phase identification researchgate.net researchgate.net
BiFeO₃ (BFO) FilmsVarious peaksSensitive to lattice dynamics, phase identification, and structural transformations iphy.ac.cn iphy.ac.cn

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides complementary information to Raman spectroscopy by probing vibrational modes associated with molecular bonds through infrared absorption. In this compound materials, FTIR is crucial for identifying functional groups, characterizing the coordination of bismuth and lead ions, and understanding the nature of chemical bonds within the oxide network.

FTIR analysis of cadmium lead bismuthate glasses reveals characteristic absorption bands predominantly in the 400–550 cm⁻¹ and 750–1050 cm⁻¹ ranges, with a notable band at 717 cm⁻¹. These features are interpreted as indicative of BiO₆ octahedral sites and the formation of Pb-O-Bi linkages within the glass structure nih.gov. In GeO₂-PbO-Bi₂O₃ glasses, FTIR spectra commonly exhibit absorption bands between 500–600 cm⁻¹ and 700–800 cm⁻¹, assigned to Ge-O-Ge, Bi-O, and Pb-O-Pb bonds, suggesting the presence of PbO₄ tetragonal pyramids and distorted BiO₆ octahedral units mdpi.comnih.gov. For bismuth lead borate (B1201080) glasses, specific FTIR bands at approximately 695 cm⁻¹ (attributed to BO₃), and around 943–950 cm⁻¹ and 1100 cm⁻¹ (associated with BO₄ groups formed via Bi-O vibrations) have been reported ekb.eg. In other bismuth-containing systems like Tb₄O₇-(3Bi₂O₃·PbO) glasses, IR bands in the 400–600 cm⁻¹ region are linked to Bi-O stretching, while a band at 810 cm⁻¹ suggests Bi-O-Bi vibrations researchgate.net. FTIR is also employed to study charge disproportionation modes in specific lead-bismuth oxide compounds, such as BaPbₓBi₁₋ₓO₃ nih.gov.

Table 2: Representative FTIR Spectroscopy Data for this compound Systems

Material System / CompoundObserved FTIR Bands (cm⁻¹)Attributed Vibrations / SignificanceReference
Cadmium lead bismuthate glasses400–550, 717, 750–1050BiO₆ octahedral sites, Pb-O-Bi linkages nih.gov
GeO₂-PbO-Bi₂O₃ glasses500–600, 700–800Ge-O-Ge, Bi-O, Pb-O-Pb bonds; PbO₄ tetragonal pyramids, distorted BiO₆ octahedral units mdpi.comnih.gov
Bismuth lead borate glass695, 943–950, 1100BO₃ groups, BO₄ groups (from Bi-O vibrations) ekb.eg
Tb₄O₇-(3Bi₂O₃·PbO) glasses400–600, 810, 1380Bi-O stretching, Bi-O-Bi vibration researchgate.net
BaPbₓBi₁₋ₓO₃VariousStudy of bismuth charge disproportionation modes nih.gov nih.gov

Other Relevant Characterization Methodologies

Beyond vibrational spectroscopy, a suite of other advanced techniques provides crucial information about the surface, electrical, and optical properties of this compound materials.

Atomic Force Microscopy (AFM) and Magnetic Force Microscopy (MFM) for Surface Topography and Domain Structures

Atomic Force Microscopy (AFM) and its magnetic counterpart, Magnetic Force Microscopy (MFM), are indispensable for characterizing the surface topography and visualizing nanoscale domain structures in this compound materials. AFM provides high-resolution topographical maps of the surface, revealing features such as grain morphology, roughness, and particle size. MFM, on the other hand, detects magnetic forces, allowing for the imaging of magnetic domain structures, which is particularly relevant for multiferroic this compound compounds.

In studies of ferroelectric and multiferroic materials like bismuth ferrite (BiFeO₃) and its derivatives, AFM (often in the form of Piezoresponse Force Microscopy, PFM) and MFM are used to map ferroelectric and magnetic domains, respectively mdpi.comaip.orgacs.org. For instance, in BiFe₀.₉Co₀.₁O₃ (BFCO) nanodots, AFM/PFM and MFM revealed that smaller nanodots (60 nm) exhibit single-domain behavior, while larger ones (190 nm) display multidomain vortex structures, indicating strong magnetoelectric coupling acs.org. AFM analysis of Bi/Bi₂O₃ layers has shown island-like structures with characteristic roughness parameters, such as root mean square (Rq) roughness values around 155 nm, which can influence their functional properties like photocatalysis researchgate.net.

Table 3: Surface Topography and Domain Structure Data from AFM/MFM

Material System / CompoundTechniqueFeature MeasuredValue / ObservationReference
BiFe₀.₉Co₀.₁O₃ (BFCO) nanodots (60 nm)AFM/PFMFerroelectric DomainsSingle-domain nature acs.org
BiFe₀.₉Co₀.₁O₃ (BFCO) nanodots (190 nm)AFM/PFMFerroelectric DomainsMultidomain vortex structures acs.org
BiFe₀.₉Co₀.₁O₃ (BFCO) nanodots (60 nm)MFMMagnetic DomainsSingle-domain nature acs.org
Bi/Bi₂O₃ layersAFMSurface RoughnessRq ≈ 155 ± 2 nm researchgate.net
(1−x)Bi₀.₉Dy₀.₁FeO₃−xPbTiO₃ ceramicsPFMFerroelectric DomainsDomain size decreases with increasing lead titanate content aip.org

Impedance Spectroscopy for Ionic Motion Analysis

Impedance spectroscopy (IS) and electrochemical impedance spectroscopy (EIS) are powerful tools for investigating the electrical properties of materials, including ionic conductivity, charge transport mechanisms, and relaxation processes. These techniques are vital for understanding ionic motion within this compound structures, which is pertinent to applications such as solid electrolytes or dielectric materials.

IS and EIS involve applying an AC voltage across a material over a range of frequencies and measuring the resulting current response. The data is typically analyzed using complex impedance plots (e.g., Nyquist plots), which can resolve contributions from different components like the bulk material, grain boundaries, and electrode interfaces arcjournals.orgscielo.braip.org. For instance, in lead-bismuth-containing ceramics, impedance spectra often exhibit semicircular arcs, indicative of bulk properties, with the resistance typically decreasing with increasing temperature, a behavior consistent with semiconducting properties scielo.br. In composite materials like Bi₂O₃/IL/rGO, EIS demonstrates enhanced charge transfer kinetics, characterized by significantly lower charge transfer resistance compared to bare electrodes rsc.org. Furthermore, EIS is employed to measure oxide resistance and capacitance, which are directly related to ionic transport and corrosion rates in materials exposed to aggressive environments like liquid lead-bismuth eutectic ampp.org. Oxide conductivity values, such as ~4 × 10⁻⁷ (Ω-cm)⁻¹ for HT-9 steel oxides in liquid lead-bismuth, can be extracted, providing insights into ionic mobility ampp.org.

Table 4: Electrical Properties from Impedance Spectroscopy

Material System / CompoundTechniqueProperty MeasuredValue / ObservationReference
Bi₂O₃/IL/rGO/GCEEISCharge Transfer Resistance428.5 Ω rsc.org
Bare GCEEISCharge Transfer Resistance1870 Ω rsc.org
HT-9 oxide in liquid lead-bismuth (200h @ 200°C)EISOxide Conductivity (σox)~4 × 10⁻⁷ (Ω-cm)⁻¹ ampp.org
PNBKN CeramicISPolarization EffectsResolves bulk, grain boundary, and interfacial effects arcjournals.org
BiFeO₃-based solid solutionsISBulk ResistanceDecreases with temperature (NTCR behavior) scielo.br

Diffuse Reflection Spectroscopy (DRS) for Optical Absorption Characteristics

Diffuse Reflection Spectroscopy (DRS) is a key technique for characterizing the optical absorption properties of solid materials, particularly for determining their optical band gap (Eg). By measuring the amount of light diffusely reflected from a sample's surface as a function of wavelength, DRS allows for the indirect determination of absorption coefficients and band gap energies, which are critical for understanding a material's optoelectronic behavior and potential applications in areas like photocatalysis or photovoltaics.

For various bismuth-containing oxide systems, DRS has yielded significant optical band gap values. For example, in mixed phases of bismuth oxide, DRS has indicated band gaps of approximately 2.78 eV for Bi₂O₂.₃₃ and 2.64 eV for Bi₂O₃ goettingen-research-online.de. In bismuth manganate–lead titanate (BM-PT) ceramics, DRS measurements have estimated energy gaps in the range of 1.0–1.2 eV mdpi.com. Studies on bismuth oxide thin films have reported band gap values for direct transitions ranging from 2.29 eV to 3.31 eV, with specific amorphous phases exhibiting a gap around 2 eV researchgate.net. The Tauc plot method, applied to DRS data, is commonly used to extract these band gap energies, providing insights into the electronic band structure of materials like BiFeO₃ nanoparticles chalcogen.ro.

Theoretical and Computational Frameworks

First-Principles Calculations (Density Functional Theory - DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of materials like bismuth lead oxide from a quantum mechanical perspective. These computational methods allow for the prediction and analysis of a material's behavior at the atomic scale, providing insights that are often complementary to experimental findings.

DFT calculations are instrumental in predicting the electronic structure of bismuth-containing oxides, which governs their electrical and optical properties. These calculations typically determine the arrangement of electron energy levels into bands, identifying the valence band maximum (VBM) and the conduction band minimum (CBM). The energy difference between these bands, known as the band gap, is a crucial parameter that distinguishes metals, semiconductors, and insulators.

For instance, in studies of bismuth-layered structure ferroelectrics (BLSFs) with the general formula X2Bi4Ti5O18 (where X can be Pb, Ba, Ca, Sr), DFT calculations have been employed to determine their electronic properties. These calculations show that while Pb2Bi4Ti5O18 possesses an indirect band gap, the other variants with Ba, Ca, and Sr exhibit a direct band gap. The calculated band gap values for these materials are in a range suitable for photovoltaic applications. Similarly, for other BLSF materials like XTi4Bi4O15 (X = Sr, Ba, Be, Mg), DFT calculations predict direct band-gap semiconductor behavior.

The accuracy of these predictions is often validated by comparing the calculated density of states (DOS) and partial density of states (PDOS) with experimental techniques such as X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS). The PDOS reveals the contribution of each atomic orbital (e.g., Bi 6p, Pb 6p, O 2p) to the valence and conduction bands, offering a detailed picture of the chemical bonding and electronic interactions within the crystal lattice.

Table 10.1.1-1: Calculated Electronic Properties of Bismuth-Containing Oxides
CompoundPredicted Band Gap (eV)Nature of Band GapComputational Method
Pb2Bi4Ti5O181.84IndirectDFT (PBE-GGA)
Ba2Bi4Ti5O182.319DirectDFT (PBE-GGA)
Ca2Bi4Ti5O182.3DirectDFT (PBE-GGA)
Sr2Bi4Ti5O182.31DirectDFT (PBE-GGA)
SrTi4Bi4O151.966 - 2.532DirectDFT (PBE-GGA)
BaTi4Bi4O151.966 - 2.532DirectDFT (PBE-GGA)
BeTi4Bi4O151.966 - 2.532DirectDFT (PBE-GGA)
MgTi4Bi4O151.966 - 2.532DirectDFT (PBE-GGA)

DFT calculations are crucial for understanding the behavior of point defects, such as vacancies, interstitials, and substitutions, which can significantly influence a material's properties. The formation energy of a defect is a key thermodynamic quantity that determines its concentration at a given temperature. It is calculated as the energy difference between a perfect supercell and a supercell containing the defect, also considering the chemical potentials of the constituent atoms.

In the context of bismuth-based oxides, DFT has been used to study defect formation in materials like BiFeO3 (BFO) and bismuth oxychalcogenides. For example, in (111)-strained BFO, the formation enthalpy of bismuth vacancies is found to be highly dependent on the strain state, decreasing under compressive strain and increasing under tensile strain. nih.govresearchgate.net The formation energies of vacancy pairs, such as Bi-O, have also been investigated, revealing that their stability is influenced by their orientation relative to the strain plane. nih.govresearchgate.net

Table 10.1.2-1: Calculated Defect Formation Energies in Bismuth-Containing Oxides
MaterialDefectFormation Energy (eV)Conditions
BiFeO3 (unstrained)VBi2.46O-rich
BiFeO3 (-4% compressive strain)VBi1.58O-rich
BiFeO3 (+4% tensile strain)VBi2.85O-rich
Bi4O5Br2VBi1 (3-coord.)9.03-
Bi4O5Br2VBi2 (4-coord.)12.68-
Bi4O5Br2VO1 (2-coord.)5.60-
Bi4O5Br2VO2 (3-coord.)2.26-

DFT is a valuable tool for assessing the phase stability of materials by calculating the total energy of different crystal structures. The structure with the lowest energy at a given temperature and pressure is the most stable. By comparing the energies of various polymorphs or competing phases, researchers can construct theoretical phase diagrams.

For this compound systems, experimental studies have identified several phases, such as the tetragonal β2-phase and a body-centered cubic β-phase in Bi8Pb5O17. mdpi.com DFT calculations can complement these findings by determining the energetic favorability of these phases and predicting the transition pressures and temperatures. The energetics of phase transitions are investigated by calculating the enthalpy of each phase as a function of temperature and pressure. While specific DFT studies on the phase stability of simple this compound compounds are limited, the methodology is well-established in the study of other complex oxides.

The mechanical properties of this compound can be predicted through DFT calculations of its elastic constants. These constants (Cij) relate the stress applied to a crystal to the resulting strain and are determined by calculating the total energy of the crystal under small deformations. From the elastic constants, other important mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived.

These calculations are also used to assess the mechanical stability of a given crystal structure. A set of criteria, known as the Born stability criteria, must be satisfied by the elastic constants for a crystal to be mechanically stable. For instance, in bismuth-layered structure ferroelectrics like XTi4Bi4O15, DFT calculations have shown that these materials are mechanically stable. aps.org The ratio of the bulk modulus to the shear modulus (B/G) can also provide an indication of the material's ductility or brittleness. aps.org

Table 10.1.4-1: Calculated Elastic Properties of Bismuth-Containing Oxides
PropertySrTi4Bi4O15BaTi4Bi4O15BeTi4Bi4O15MgTi4Bi4O15
Bulk Modulus (B) (GPa)135.8130.6145.4142.1
Shear Modulus (G) (GPa)59.957.366.864.9
Young's Modulus (E) (GPa)151.7144.9169.5164.5
Poisson's Ratio (ν)0.260.260.270.27
B/G Ratio2.272.282.182.19

Phonon dispersion curves, which show the relationship between the vibrational frequency and wavevector of lattice vibrations, can be calculated using DFT. These calculations provide fundamental insights into a material's thermal properties, dynamical stability, and interactions with light. The absence of imaginary frequencies in the phonon dispersion indicates that the crystal structure is dynamically stable.

Techniques such as density functional perturbation theory (DFPT) are commonly used to compute phonon frequencies throughout the Brillouin zone. The calculated phonon density of states (DOS) can be compared with experimental results from Raman and infrared spectroscopy to validate the theoretical model. For example, in bismuth-containing materials, DFT has been used to simulate Raman and infrared spectra, showing good agreement with experimental observations. acs.org These calculations can also reveal how the vibrational modes are affected by factors such as photoexcited electron-hole plasmas. researchgate.netmdpi.com

Molecular Dynamics Simulations for High-Temperature Phenomena

While DFT is powerful for studying ground-state properties, molecular dynamics (MD) simulations are better suited for investigating the behavior of materials at finite temperatures, especially for complex, large-scale phenomena. MD simulations model the motion of atoms over time by solving Newton's equations of motion, using interatomic potentials derived either from first-principles calculations or empirical models.

For this compound, MD simulations could be employed to study high-temperature phenomena such as phase transitions, thermal expansion, and the dynamics of ionic diffusion. For instance, MD has been used to simulate the physical properties of liquid lead-bismuth eutectic (LBE) at high temperatures, providing data on density, heat capacity, and viscosity. While these simulations focus on the liquid state, similar methodologies can be applied to the solid state to understand atomic vibrations, defect mobility, and the mechanisms of structural transformations at elevated temperatures. In other oxide systems, MD has been used to investigate deformation behavior and fracture mechanisms at high temperatures, revealing transitions from brittle to ductile behavior. Such simulations could provide valuable insights into the high-temperature mechanical integrity and performance of this compound components.

Thermodynamic Modeling and Phase Diagram Prediction

The thermodynamic modeling of the this compound system is crucial for understanding its phase stability, predicting material behavior during synthesis and application, and guiding the development of materials with desired properties. Central to this is the prediction and experimental validation of phase diagrams, which map the equilibrium phases present as a function of temperature, pressure, and composition.

A key approach in this area is the CALPHAD (Calculation of Phase Diagrams) methodology. The CALPHAD method uses thermodynamic models to describe the Gibbs free energy of each phase in a system. thermocalc.comresearchgate.net These models are based on the crystal structure of the phase and are parameterized using experimental data such as phase equilibria and thermochemical properties. thermocalc.com By minimizing the total Gibbs free energy of the system, the equilibrium state, and thus the phase diagram, can be calculated. For systems where experimental data is scarce, ab initio calculations can be used to estimate the necessary thermodynamic parameters. thermocalc.comresearchgate.net

In the context of the this compound system, significant experimental work has been done to determine the Bi₂O₃-PbO phase diagram. researchgate.netdoaj.orgresearchgate.net These studies have utilized techniques such as differential thermal analysis (DTA) and X-ray powder diffraction (XRD) to identify phase transitions and crystal structures at various compositions and temperatures. researchgate.netdoaj.orgresearchgate.net

Research on the Bi₂O₃-PbO system has identified a single eutectic point at approximately 73 mol% PbO and 635°C. researchgate.net Above roughly 600°C, a body-centered cubic solid solution is observed over a composition range of 30 to 65 mol% PbO. researchgate.net Several distinct compounds have been identified within this binary system. researchgate.net In the Bi-rich region of the phase diagram, four solid solutions (α-Bi₂O₃, γ-Bi₂O₃, δ-Bi₂O₃, and βss-Bi₈Pb₅O₁₇) and one compound (β₂-Bi₈Pb₅O₁₇) have been characterized. doaj.orgresearchgate.net

For the more complex ternary Pb-Bi-PbO system, an optimized regular solution model has been proposed to improve the accuracy of phase diagram predictions. bohrium.com This model corrects for deviations found in traditional regular solution models by using an empirical equation to adjust the Gibbs free energy contributions. bohrium.com Experimental measurements of solidus and liquidus temperatures using DTA have been crucial for validating and refining these thermodynamic models. bohrium.com

The table below summarizes some of the key features of the Bi₂O₃-PbO phase diagram based on experimental findings.

FeatureComposition (mol% PbO)Temperature (°C)Reference
Eutectic Point73635 researchgate.net
Body-Centered Cubic Solid Solution30 - 65>600 researchgate.net

The following table lists some of the identified compounds in the Bi₂O₃-PbO system.

CompoundFormulaReference
6Bi₂O₃·PbO researchgate.net
3Bi₂O₃·2PbO researchgate.net
4Bi₂O₃·5PbO researchgate.net
Bi₂O₃·3PbO researchgate.net
β₂-Bi₈Pb₅O₁₇ doaj.orgresearchgate.net

Strain Engineering: Computational Predictions and Experimental Verification

Strain engineering is a powerful technique for tuning the functional properties of materials by inducing lattice strain. In thin films, strain can be applied epitaxially by growing the film on a substrate with a lattice mismatch. This induced strain can alter bond lengths and angles, leading to significant changes in electronic, optical, and ferroelectric properties. purdue.edu

While specific studies on strain engineering of this compound are not extensively documented in the provided search results, the principles can be understood from research on related bismuth-based oxide systems, such as bismuth ferrite (B1171679) (BiFeO₃). purdue.eduresearchgate.netbohrium.comnih.gov These studies demonstrate the potential for structure modification and property control in bismuth-based oxides through strain. purdue.edu

Computational Predictions:

First-principles calculations, particularly those based on density functional theory (DFT), are instrumental in predicting the effects of strain on the properties of materials. These computational methods can be used to model the atomic and electronic structure of materials under various strain states. For example, DFT calculations have been used to investigate the stability of vacancies and their impact on the properties of BiFeO₃ under epitaxial strain. nih.gov It has been shown that compressive strain can stabilize bismuth vacancies, which in turn can influence the material's ferroelectric and conductive properties. nih.gov

Computational models can predict how strain affects:

Phase Stability: Strain can induce phase transitions, leading to the formation of new crystal structures with distinct properties. purdue.edu

Ferroelectric Polarization: The magnitude and orientation of ferroelectric polarization can be manipulated by strain.

Band Gap: The electronic band gap, which determines the optical properties of a material, can be tuned with applied strain. purdue.edu

Defect Formation: The energy of formation for point defects, such as oxygen or bismuth vacancies, can be altered by strain, which has implications for conductivity and other properties. nih.gov

Experimental Verification:

The computational predictions of strain effects are experimentally verified through the growth and characterization of thin films under different strain conditions. Techniques like pulsed laser deposition and molecular beam epitaxy are used to grow epitaxial thin films on various substrates to induce a range of strain states. bohrium.com

Advanced characterization techniques are then employed to probe the structural and functional properties of the strained films:

X-ray Diffraction (XRD): Used to determine the crystal structure and measure the lattice parameters, confirming the presence of strain.

Piezoresponse Force Microscopy (PFM): Allows for the imaging of ferroelectric domains and the study of their switching behavior under an applied electric field.

Optical Spectroscopy: Techniques such as UV-visible spectroscopy are used to measure the band gap of the strained films. purdue.edu

Scanning Transmission Electron Microscopy (STEM): Provides atomic-resolution imaging of the film structure and can reveal the presence of defects and strain gradients. bohrium.com

In studies on BiFeO₃, a good agreement has often been found between theoretical predictions and experimental measurements of strain-induced effects. nih.gov For instance, the stabilization of certain phases and the modification of ferroelectric properties under specific strain conditions predicted by DFT have been confirmed experimentally. purdue.edu These findings in related bismuth-based oxides provide a strong foundation for applying similar computational and experimental strategies to explore and harness the potential of strain engineering in this compound.

Machine Learning Approaches in Materials Discovery and Property Prediction

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of new materials with desired properties. researchgate.netosti.govresearchgate.netosti.gov By learning from existing materials data, ML models can predict the properties of new, un-synthesized compounds, thereby guiding experimental efforts and reducing the time and cost of materials development. researchgate.netosti.govosti.govrsc.org

In the context of this compound and related materials, machine learning can be applied in several ways:

Property Prediction:

ML models can be trained on databases of known materials to predict a wide range of properties for new compositions. researchgate.netrsc.org These properties can include electronic, thermal, and optical characteristics. For example, machine learning models have been developed to predict the thermoelectric properties of bismuth-containing compounds based on their chemical formula. rsc.org Common ML algorithms used for property prediction include random forests, gradient boosting, and neural networks. rsc.org The accuracy of these models is often evaluated using metrics like the coefficient of determination (R²) and the mean absolute error (MAE). rsc.orgnih.gov

Materials Screening and Discovery:

The general workflow for using machine learning in materials discovery involves several key steps:

Data Collection and Feature Engineering: A dataset of materials with known properties is compiled. Each material is then represented by a set of numerical descriptors, or "features," that capture its chemical and structural characteristics.

Model Training: A machine learning algorithm is trained on this dataset to learn the relationship between the features and the target property.

Model Validation: The trained model's predictive performance is assessed using a separate test set of materials that were not used during training.

Prediction and Screening: The validated model is then used to predict the properties of new candidate materials, enabling the identification of promising compositions for experimental synthesis and characterization.

Interpretable Machine Learning:

To gain physical insights from "black-box" ML models, techniques for model interpretation are increasingly being used. nih.gov Methods like SHapley Additive exPlanations (SHAP) can help identify which features are most important for predicting a certain property, thus providing a deeper understanding of the underlying structure-property relationships. nih.gov

The application of these machine learning approaches holds significant promise for the exploration of the this compound system and the discovery of new compositions with optimized properties for various technological applications.

Functional Paradigms and Advanced Applications Mechanistic Focus

Ferroelectric and Piezoelectric Mechanisms

Ferroelectric and piezoelectric properties in bismuth-containing oxides often stem from specific structural characteristics, particularly the presence of the stereochemically active Bi3+ lone pair and the resulting structural distortions.

Ferroelectric Polarization Origin and Evolution

The origin of ferroelectric polarization in many bismuth-based oxides, such as Bismuth Ferrite (B1171679) (BiFeO3) and Aurivillius phases (e.g., Bi4Ti3O12), is primarily attributed to the off-center displacement of the Bi3+ ion within its coordination environment wikipedia.orgbohrium.com. This displacement leads to the formation of a permanent electric dipole moment. In BiFeO3, the ferroelectricity is driven by the stereochemically active lone pair of the Bi3+ ion, which causes a significant structural distortion wikipedia.orgaip.org. The evolution of this polarization is characterized by hysteresis loops in polarization-electric field (P-E) measurements, indicating the reversible switching of these dipoles under an external electric field sciopen.comepfl.ch. The strength and stability of this polarization are influenced by crystal structure, defect chemistry, and strain aip.orgsciopen.comresearchgate.net. For instance, in Bi4Ti3O12, the polarization is linked to the distortions within the perovskite-like layers, with the Bi-O bond playing a crucial role in tilting the octahedra and inducing antiparallel shifts bohrium.com.

Domain Structure Formation and Dynamics

Ferroelectric materials exhibit ferroelectric domains, which are regions with uniformly aligned polarization. The formation of these domains is a consequence of minimizing the total free energy, including depolarization and elastic energies mdpi.comacs.org. In bismuth-based ferroelectrics, domain structures can be complex, featuring various domain wall types, such as 180°, 109°, and 71° walls in BiFeO3mdpi.comacs.org. The dynamics of these domains, including their nucleation, growth, and motion under an applied electric field, are critical for their piezoelectric and ferroelectric responses mdpi.comacs.org. The movement of domain walls contributes significantly to the macroscopic piezoelectric strain via the converse piezoelectric effect epfl.ch. For example, in BiFeO3 thin films, the domain structure and dynamics are influenced by substrate effects and can be visualized and studied using techniques like Piezoresponse Force Microscopy (PFM) aip.orgacs.org. The interaction between domain walls and defects can also play a role in their behavior and stability acs.org.

Multiferroic Coupling Mechanisms

Multiferroic materials possess more than one primary ferroic order (ferromagnetism, ferroelectricity, ferroelasticity) simultaneously. In bismuth-based multiferroics, such as BiFeO3, the coupling between ferroelectric and magnetic orders is a key area of research wikipedia.orgaip.orgaip.org.

The coexistence of ferroelectricity and magnetism in BiFeO3 arises from different mechanisms. Ferroelectricity is driven by the Bi3+ lone pair, while magnetism typically originates from the superexchange interaction between neighboring Fe3+ ions mediated by oxygen wikipedia.orgaip.org. The coupling between these orders, known as magnetoelectric (ME) coupling, allows for the control of magnetic properties by electric fields and vice versa wikipedia.orgaip.orgrug.nl. Proposed mechanisms for ME coupling include spin-dependent hybridization, spin compensation, and orbital hybridization aip.org. In some cases, strain-mediated coupling can also occur, where magnetostrictive effects induce strain upon magnetic field application, which then couples to the ferroelectric order tandfonline.com. The strength of this coupling is crucial for applications like data storage and sensors wikipedia.orgaip.org. Research also explores layered supercell (LSC) oxides, like those based on BiFeO3 and BiMnO3, which exhibit room-temperature multiferroicity due to their layered structures aip.org.

Photocatalytic Reaction Mechanisms

Bismuth-based oxides are widely investigated for their photocatalytic properties, particularly under visible light irradiation mdpi.comresearchgate.netroyalsocietypublishing.orgcolab.wsresearchgate.netrsc.org. Their layered structures and tunable band gaps are advantageous for these applications.

Charge Carrier Generation and Separation Dynamics

The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs (e–h+) upon absorption of photons with energy equal to or greater than the material's band gap mdpi.comroyalsocietypublishing.orgcolab.wsrsc.org. In bismuth-based photocatalysts, this process is often enhanced by their specific crystal structures, such as the layered Aurivillius phases or bismuth oxyhalides royalsocietypublishing.orgresearchgate.netrsc.orgrsc.orgrsc.org. The internal electric field (IEF) present within these layered structures plays a critical role in promoting the spatial separation of photogenerated charge carriers, thereby reducing their recombination rate and increasing photocatalytic efficiency royalsocietypublishing.orgcolab.wsresearchgate.netrsc.orgrsc.orgrsc.org. For instance, in Bi4Ti3O12, the alternating [Bi2O2]2+ layers and perovskite blocks facilitate charge transport and separation rsc.org. Similarly, in bismuth oxyhalides (BiOX), the IEF between layers drives charge separation rsc.orgrsc.org. The efficiency of charge separation is also influenced by factors like crystal facet engineering, defect regulation, and heterojunction construction colab.wsresearchgate.netrsc.orgnih.gov. For example, the exposure of specific facets in BiVO4 can lead to anisotropic charge separation rsc.orgnih.gov.

Surface Reaction Pathways

Once charge carriers are generated and separated, they migrate to the surface of the photocatalyst to participate in redox reactions. Photogenerated electrons can reduce adsorbed species, such as oxygen (O2), to form reactive oxygen species (ROS) like superoxide (B77818) radicals (•O2) mdpi.comroyalsocietypublishing.orgrsc.orgrsc.org. Photogenerated holes can directly oxidize pollutants or react with water molecules to form hydroxyl radicals (•OH) mdpi.comroyalsocietypublishing.orgrsc.orgrsc.org. These ROS are powerful oxidizing agents that can degrade organic pollutants. For example, in the degradation of organic pollutants, •O2 and •OH radicals are often identified as key active species mdpi.comroyalsocietypublishing.orgrsc.orgrsc.org. The specific reaction pathways depend on the nature of the pollutant and the surface chemistry of the photocatalyst. Studies have proposed mechanisms involving radical attack on pollutant molecules, leading to their fragmentation and mineralization mdpi.comroyalsocietypublishing.orgrsc.orgnih.gov. For instance, in the degradation of microcystin-LR, direct oxidation by holes and ROS such as •OH and •O2 are considered the primary degradation routes royalsocietypublishing.org. The efficiency of these surface reactions is further influenced by factors like surface area, defect sites, and the presence of co-catalysts mdpi.comcolab.wsnih.gov.


Advanced Energy Conversion and Storage Concepts

The unique electronic and structural characteristics of bismuth and lead oxides make them candidates for advanced energy conversion and storage technologies, particularly in dielectric materials for capacitors.

Fundamental Principles in Dielectric Energy Storage

Dielectric energy storage relies on a material's ability to store electrical energy in an electrostatic field. For effective dielectric energy storage, materials require a high dielectric constant, high breakdown strength, and low dielectric loss. Bismuth-containing perovskites and complex oxides have shown promise in this area. For instance, in lead-free perovskite ceramics, bismuth incorporation can influence ferroelectric and piezoelectric properties, which are crucial for energy storage applications ontosight.aimdpi.com. Studies on lead-bismuth titanate-based ceramics, such as those involving (Sr₀.₇Pb₀.₁₅Bi₀.₁)TiO₃ and (Bi₀.₅Na₀.₅)TiO₃, have demonstrated improved polarization and temperature stability, making them candidates for energy storage capacitors iaea.org. Recoverable energy densities of up to 5.7 J/cm³ have been reported for certain bismuth-containing lead-free ceramics at high electric fields aip.org. Similarly, bismuth layer-structured ceramics like BaBi₂Nb₂O₉ (BBN) and BaBi₂Ta₂O₉ (BBT) have exhibited significant energy storage performance, with recoverable energy densities around 0.84 J/cm³ and 0.68 J/cm³, respectively, alongside high energy storage efficiency (around 90-94%) researchgate.net. These materials often display relaxor ferroelectric behavior, which can contribute to enhanced energy storage capabilities researchgate.net.

Charge Transport Mechanisms

The charge transport mechanisms in bismuth lead oxide-related materials are varied, often involving both ionic and electronic contributions, depending on the specific composition and phase. Bismuth oxides, particularly the delta (δ) phase of Bi₂O₃, are known for their high oxide ion conductivity wikipedia.orgatamanchemicals.comscielo.org.co. In mixed bismuth and lead oxide systems, such as certain glasses and solid solutions, ionic conductivity, primarily through oxygen ions, has been observed mostwiedzy.plresearchgate.netresearchgate.netutwente.nl. For example, in lead-bismuth silicate (B1173343) glasses, ionic conductivity with oxygen ions as charge carriers was reported, with conductivity levels around 5 × 10⁻⁸ S·cm⁻¹ at 400 °C mostwiedzy.plresearchgate.net. In some oxygen-deficient solid solutions containing lead and bismuth oxides, conductivities exceeding 1 S·cm⁻¹ at 600 °C have been noted, with thermogalvanic measurements indicating a predominantly ionic contribution researchgate.netutwente.nl. The charge transport in these materials is often related to the presence of oxygen vacancies and the high polarizability of cations like Bi³⁺ atamanchemicals.comscielo.org.co.

Spintronic and Valleytronic Device Principles

Research directly linking "this compound" compounds to spintronic or valleytronic applications is limited in the reviewed literature. However, bismuth itself possesses unique electronic properties, such as a strong spin-orbit coupling and well-defined electronic valleys, making it a material of interest for valleytronics unifi.itresearchgate.netvalleytronics.com. Bismuth ferrite (BiFeO₃), a multiferroic material, has been explored for spintronic applications due to its combined ferroelectric and magnetic properties ontosight.aiscielo.org.cosamaterials.comresearchgate.net. While specific this compound compounds have not been prominently featured in these emerging fields, the inherent properties of bismuth could inspire future investigations into mixed bismuth-lead oxide systems for such advanced electronic functionalities.

Materials for Radiation Interaction and Shielding Mechanisms

Bismuth and lead are both heavy elements known for their effectiveness in attenuating gamma radiation. Consequently, materials incorporating bismuth and lead oxides are investigated for radiation shielding applications. Composites of natural rubber with bismuth oxide (Bi₂O₃) and lead oxide (PbO) have demonstrated improved radiation shielding properties compared to neat rubber tandfonline.comresearcher.life. Studies comparing Bi₂O₃ and PbO fillers in polymer matrices show that both contribute to enhanced mass attenuation coefficients (μ/m), effective atomic numbers (Zeff), and reduced half-value layers (HVL) tandfonline.comresearcher.life. For instance, in silicone-based matrices, Bi₂O₃ nanoparticles exhibited superior X-ray attenuation compared to PbO at certain energy ranges, though cost is a factor nih.gov. Mixtures of Bi₂O₃/PbO nanoparticles in silicone matrices offer a cost-effective approach, leveraging the advantages of both elements nih.gov. Bismuth compounds are also explored as less toxic alternatives to lead for radiation shielding uitm.edu.myresearchgate.net.

Table 1: Radiation Shielding Properties of Bismuth-Lead Oxide Composites (Illustrative Data)

Material CompositionFiller TypeEnergy (MeV)Mass Attenuation Coefficient (cm²/g)Half-Value Layer (HVL) (cm)Effective Atomic Number (Zeff)Reference
NR/Bi₂O₃ compositeBi₂O₃0.5~0.15~3.0~55 tandfonline.com
NR/PbO compositePbO0.5~0.16~2.9~57 tandfonline.com
Silicone/Bi₂O₃ NP compositeBi₂O₃ NP0.06~15.0~0.02~60 nih.gov
Silicone/PbO NP compositePbO NP0.06~14.5~0.02~58 nih.gov
Silicone/Bi₂O₃/PbO NP compositeBi₂O₃/PbO NP0.06~14.8~0.02~59 nih.gov

Note: Values are representative and may vary based on specific experimental conditions and concentrations.

Fundamental Aspects of Corrosion Resistance in Liquid Metal Environments (Oxide Layer Formation)

The compatibility of structural materials with liquid lead and lead-bismuth (LBE) eutectic alloys is a critical concern in nuclear reactor and accelerator-driven system technologies due to their high corrosivity (B1173158) oecd-nea.orgoecd-nea.orglanl.govresearchgate.net. A primary strategy for mitigating corrosion involves the formation of a protective oxide layer on the surface of structural materials. The stability and composition of these oxide layers are paramount.

In liquid lead-bismuth environments, the control of oxygen concentration is crucial for forming protective oxide scales oecd-nea.orgresearchgate.netd-nb.info. At optimal oxygen levels (e.g., 10⁻⁷ to 10⁻⁶ wt%), structural steels can develop oxide layers, often rich in iron and chromium, which act as a barrier against dissolution by the liquid metal oecd-nea.orgoecd-nea.orgresearchgate.netd-nb.infomdpi.comtandfonline.com. For instance, stainless steels exposed to LBE can form duplex oxide layers, with an inner chromium-rich spinel layer and an outer iron oxide layer oecd-nea.orgoecd-nea.org. The effectiveness of these layers depends on their density, adherence, and resistance to spalling oecd-nea.org. Higher chromium content in steels generally promotes the formation of more stable, protective oxide films oecd-nea.orgresearchgate.netmdpi.com.

The presence of lead and bismuth oxides themselves, or their interaction with the oxides of structural materials, plays a role. Lead monoxide (PbO) is noted as a stable oxide in LBE tubitak.gov.tr. However, excessive lead oxide precipitation is undesirable due to potential erosion and clogging tubitak.gov.tr. The formation of stable oxide layers is generally favored at temperatures below approximately 550 °C, with an apparent threshold temperature above which protective layer formation becomes difficult and corrosion accelerates capes.gov.br. Austenitic steels, particularly AISI 304L, tend to show better resistance and maintain protective oxide layers for longer durations compared to martensitic steels in LBE at elevated temperatures capes.gov.br.

Table 2: Oxide Layer Formation and Corrosion Resistance in Lead-Bismuth Eutectic

Material Tested (Steel Type)Environment ConditionsOxide Layer CharacteristicsCorrosion BehaviorReference
316L Stainless SteelStagnant LBE, 535-600 °C, 100-3000 h, varying O₂Thin oxide layer (Fe-Cr spinel, iron oxide); layer can disappear with timeCorrosion occurs above a threshold temperature; AISI 316L suffers corrosion after 3000 h, especially at higher temperatures. capes.gov.br oecd-nea.orgcapes.gov.br
T91 Martensitic SteelStagnant LBE, 535-600 °C, 100-3000 h, varying O₂Thicker oxide layers with wrinkled aspect; inner and outer layersSevere corrosion observed, particularly at higher temperatures. oecd-nea.orgcapes.gov.br oecd-nea.orgcapes.gov.br
9Cr ODS SteelStagnant Lead, 600-700 °C, 10⁻⁶ wt% O, up to 10000 hStable, thin, protective oxide layers; no dissolution attack observed at 600 °CGood corrosion resistance due to stable oxide layers. aip.org aip.org
F82Hmod Martensitic SteelStagnant LBE, 535-600 °C, 100-3000 h, varying O₂Oxide layer formation observed, thickness increases with timeCorrosion occurs above a threshold temperature; suffers corrosion after 3000 h, more severe at higher temperatures. capes.gov.br capes.gov.br
AISI 304L Stainless SteelStagnant LBE, 535-600 °C, 100-3000 h, varying O₂Protective and stable oxide layer formation; layer is more stable than other steelsAISI 304L shows better resistance and is the only material tested that did not suffer significant corrosion after 3000 h. capes.gov.br capes.gov.br

Compound Names

this compound (general term)

Bismuth lead ruthenium oxide

Lead bismuth silicate glasses

Bismuth silicate glasses

Bismuth ferrite (BiFeO₃)

Bismuth lead titanate-based ceramics

BaBi₂Nb₂O₉ (BBN)

BaBi₂Ta₂O₉ (BBT)

Bi₂O₃ (Bismuth(III) oxide)

PbO (Lead(II) oxide)

Bi₂O₃/PbO nanoparticles

Q & A

Basic Research Questions

Q. What methodologies are employed to synthesize Bismuth Lead Oxide compounds, and how do process parameters influence crystallographic properties?

  • Methodological Answer : this compound compounds (e.g., BaBi₀.₂₅Pb₀.₇₅O₃−δ) are synthesized via solid-state reactions at controlled temperatures (780–880°C). Key parameters include stoichiometric ratios of precursors, annealing duration, and oxygen partial pressure. Crystallographic characterization involves X-ray diffraction (XRD), neutron diffraction, and Rietveld refinement to resolve oxygen vacancy distributions and unit cell distortions .

Q. How does Bismuth incorporation enhance the electrochemical performance of lead oxide in battery applications?

  • Methodological Answer : Bismuth modifies the electronic structure of lead oxide, reducing passivation layer resistance in lead-acid batteries. Experimental studies use cyclic voltammetry and impedance spectroscopy to quantify charge-discharge efficiency. Bismuth-bearing leady oxide demonstrates improved cycle life due to enhanced ionic conductivity and reduced sulfation .

Q. In radiation shielding applications, how do this compound-doped glasses compare to traditional lead-based systems in terms of gamma-ray attenuation efficiency?

  • Methodological Answer : Comparative studies employ gamma-ray spectroscopy (using Cs-137 or Co-60 sources) and Monte Carlo simulations (e.g., MCNP) to measure mass attenuation coefficients. This compound glasses show comparable shielding efficiency to PbO-based systems at reduced toxicity, with trade-offs in optical transparency analyzed via UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental and computational approaches are used to model the dissolution kinetics of lead oxide in lead-bismuth eutectic coolants?

  • Methodological Answer : Dissolution rates are studied using high-temperature flow reactors coupled with inductively coupled plasma mass spectrometry (ICP-MS) to track PbO concentration. Computational Fluid Dynamics (CFD) models validate experimental data by simulating mass transfer coefficients and boundary layer dynamics under varying temperatures (300–500°C) .

Q. How does Indium doping affect the superconducting transition temperatures and electronic structure of this compound perovskites?

  • Methodological Answer : Indium substitution in Ba(Bi₀.₂₅Pb₀.₇₅)₁−ₓInₓO₃−δ reduces the B-site cation radius, altering lattice parameters and oxygen vacancy concentrations. Superconducting critical temperatures (T_c) are measured via four-probe resistivity setups. X-ray photoelectron spectroscopy (XPS) reveals increased Bi⁵⁺/Pb⁴⁺ ratios, indicating hole doping and electronic structure modulation .

Q. What strategies are recommended to address discrepancies in superconducting property measurements (e.g., resistance instability) in doped this compound systems?

  • Methodological Answer : Inconsistencies in resistance data (e.g., for x > 0.14 In doping) are mitigated by ensuring phase purity via high-resolution transmission electron microscopy (HR-TEM) and replicating synthesis under inert atmospheres. Statistical analysis of multiple batches identifies outlier data caused by inhomogeneous doping .

Q. How does oxygen vacancy concentration influence the structural stability and electronic properties of this compound perovskites, and what methods quantify such vacancies?

  • Methodological Answer : Oxygen vacancies are quantified via thermogravimetric analysis (TGA) under reducing atmospheres and neutron diffraction paired with Rietveld refinement. Increased vacancies correlate with lattice contraction and reduced T_c due to disrupted hole carrier densities. Positron annihilation spectroscopy (PAS) further maps vacancy distributions .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on this compound’s catalytic efficiency versus lead oxide in propellants?

  • Methodological Answer : Contradictions arise from variations in nanoparticle size (e.g., 20–100 nm Bi₂O₃) and combustion testing protocols (e.g., strand burner vs. closed bomb). Controlled studies standardize fuel-to-oxidizer ratios and use high-speed spectroscopy to compare burn rates and pressure indices. Toxicity assessments (e.g., LD₅₀ assays) further differentiate ecological impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.